5-tert-Butyl-1,3,4-thiadiazol-2-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXDPEFCLDSXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068168 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39222-73-6 | |
| Record name | 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39222-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthidazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039222736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIDAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X53J1T94SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS number 39222-73-6 properties
CAS Number: 39222-73-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. The information is intended to support research and development activities in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] Its core structure consists of a five-membered 1,3,4-thiadiazole ring substituted with a tert-butyl group at the 5-position and an amine group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | [2] |
| Molecular Weight | 157.24 g/mol | [3] |
| Melting Point | 183-187 °C | [3] |
| Boiling Point (Predicted) | 272.3 ± 23.0 °C | [1] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.99 ± 0.10 | [1] |
| InChI Key | ICXDPEFCLDSXLI-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)c1nnc(N)s1 | [3] |
Spectroscopic Data
-
Infrared (IR) Spectrum: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]
-
Mass Spectrum: An electron ionization mass spectrum is also available from the NIST WebBook.[2]
Experimental Protocols
Synthesis of this compound
A general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles has been described in the patent literature. The following protocol is adapted from this general procedure for the specific synthesis of this compound.
Materials:
-
Pivalic acid (trimethylacetic acid)
-
Thiosemicarbazide
-
Sulfuric acid (H₂SO₄)
-
Polyphosphoric acid (PPA)
-
Water
-
Hydrocarbon solvent (e.g., toluene)
-
Base (e.g., sodium hydroxide solution)
Procedure:
-
Prepare a mineral acid medium by mixing sulfuric acid and polyphosphoric acid.
-
To the cooled acid mixture, add thiosemicarbazide and pivalic acid.
-
Heat the reaction mixture to facilitate cyclodehydration.
-
After the reaction is complete, quench the mixture with water.
-
Neutralize the solution with a suitable base.
-
Extract the product with a hydrocarbon solvent.
-
Isolate the product by evaporation of the solvent.
-
The crude product can be further purified by recrystallization.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Synthesis of this compound.
Potential Antifungal Activity Screening
Derivatives of 2-amino-1,3,4-thiadiazole have shown promising antifungal activity. The proposed mechanism for some derivatives involves the disruption of cell wall biogenesis or the inhibition of ergosterol biosynthesis in fungi.[4][5] A general protocol for screening the antifungal activity of this compound is outlined below.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar/Broth)
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
Sterile microplates (96-well)
-
Spectrophotometer
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the compound in the fungal growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that visibly inhibits fungal growth. This can be done visually or by measuring the optical density using a spectrophotometer.
The following DOT script illustrates a potential antifungal mechanism.
Caption: Potential Antifungal Mechanisms of Action.
Corrosion Inhibition Evaluation
Thiadiazole derivatives are known to act as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to the presence of heteroatoms (N, S) which can coordinate with the metal surface, forming a protective film.
Materials:
-
Metal coupons (e.g., mild steel, copper)
-
Corrosive medium (e.g., 1M HCl solution)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat for electrochemical measurements
Procedure (Potentiodynamic Polarization):
-
Prepare the corrosive solution with and without various concentrations of the inhibitor.
-
Immerse the prepared metal coupon (working electrode), a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum) in the test solution.
-
Allow the system to stabilize by measuring the open circuit potential (OCP).
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic to an anodic value relative to the OCP.
-
Record the resulting current density.
-
Analyze the polarization curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency.
The logical relationship of corrosion inhibition is depicted in the following diagram.
Caption: Mechanism of Corrosion Inhibition.
Safety and Handling
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] It should be used in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry and well-ventilated place.[6]
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and applications. All handling and experiments should be conducted in accordance with established laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-tert-butyl-1,3,4-thiadiazole 97 39222-73-6 [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-tert-butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines extensive characterization methodologies, and presents the expected analytical data in a structured format for ease of reference.
Introduction
This compound is a derivative of the 1,3,4-thiadiazole heterocyclic system, a scaffold known for its diverse pharmacological activities. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclization of pivalic acid (trimethylacetic acid) and thiosemicarbazide. This reaction involves the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes dehydrative cyclization to form the thiadiazole ring.
A general reaction scheme is presented below:
Pivalic Acid + Thiosemicarbazide → this compound
Several dehydrating agents can be employed for this transformation, including polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus pentachloride. The choice of reagent can influence reaction conditions and yield.
Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)
This protocol is based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Pivalic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Water
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).
-
Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.
-
Heat the reaction mixture with stirring to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
5-tert-Butyl-1,3,4-thiadiazol-2-amine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 5-tert-butyl-1,3,4-thiadiazol-2-amine, including its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and spectroscopic characterization. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core structure is substituted with a tert-butyl group at position 5 and an amino group at position 2.
-
Synonyms: 2-Amino-5-tert-butyl-1,3,4-thiadiazole, 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-amine.[1][2]
-
Chemical Structure:
Physicochemical and Spectroscopic Data
The key identifying properties and spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃S | [1][3] |
| Molecular Weight | 157.24 g/mol | [3] |
| CAS Number | 39222-73-6 | [1][2][3] |
| Melting Point | 183-187 °C | [3] |
| Appearance | Solid | |
| InChI Key | ICXDPEFCLDSXLI-UHFFFAOYSA-N | [1] |
Table 2: General Spectroscopic Data
| Technique | Characteristic Features | Reference |
| FT-IR (KBr, cm⁻¹) | Primary amine (N-H) stretching: 3072-3400; C=N stretching (thiadiazole ring): 1590–1636; C-S-C stretching (thiadiazole moiety): 812-854. A gas-phase IR spectrum is available from the NIST WebBook. | [1][2][4] |
| ¹H-NMR (DMSO-d₆) | Expected signals include a singlet for the nine protons of the tert-butyl group and a broad singlet for the two protons of the primary amine group. | |
| ¹³C-NMR | Expected signals for the carbons of the tert-butyl group and the two distinct carbons of the thiadiazole ring. The C=N carbon signal is typically observed between 148-169 ppm in similar structures. | [1][2] |
| Mass Spectrometry | Molecular Weight: 157.24. | [3] |
Experimental Protocols: Synthesis
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is commonly achieved through the cyclodehydration of a carboxylic acid and thiosemicarbazide. A specific method for preparing this compound involves the reaction of pivalic acid with thiosemicarbazide.[5]
Protocol: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole [5]
-
Reactants:
-
Pivalic acid (1 mole equivalent)
-
Thiosemicarbazide (1 mole equivalent)
-
-
Reagents and Solvents:
-
Polyphosphoric acid (PPA)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Toluene
-
Ammonium hydroxide (for neutralization)
-
-
Procedure:
-
A mineral acid medium is prepared consisting of 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid. For example, a mixture of 270 g of PPA and 90 g of sulfuric acid is cooled to 10°C.
-
While maintaining the temperature between 10°C and 20°C, thiosemicarbazide is added, followed by the addition of pivalic acid.
-
After the addition is complete, cooling is discontinued, allowing the exothermic reaction to raise the temperature.
-
The reaction mixture is maintained at a temperature between 100°C and 120°C (e.g., approximately 105°C) for about 3 hours to complete the cyclodehydration.
-
After completion, water and toluene are added to the reaction mixture.
-
The mixture is neutralized to pH 7.0 with ammonium hydroxide.
-
The warm layers are separated, and the toluene solution is dried via azeotropic distillation.
-
The toluene is evaporated in vacuo to yield the final product, 2-amino-5-tert-butyl-1,3,4-thiadiazole.
-
Diagrams and Workflows
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
The 1,3,4-thiadiazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[6] this compound serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for applications such as corrosion inhibition.[3]
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-tert-butyl-1,3,4-thiadiazole 97 39222-73-6 [sigmaaldrich.com]
- 4. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]
- 5. CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
Spectroscopic and Structural Elucidation of 5-tert-butyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-tert-butyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the structural and analytical characteristics of this molecule. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Compound Overview
Compound Name: this compound Molecular Formula: C₆H₁₁N₃S Molecular Weight: 157.24 g/mol [1] CAS Number: 39222-73-6[1][2] Melting Point: 183-187 °C[1]
The structure of this compound, characterized by a central five-membered thiadiazole ring substituted with a tert-butyl group and an amine group, makes it a compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active molecules.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | Singlet | 2H | NH₂ |
| ~1.3-1.5 | Singlet | 9H | C(CH₃)₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C2 (Thiadiazole ring) |
| ~160 | C5 (Thiadiazole ring) |
| ~35 | Quaternary Carbon of tert-butyl |
| ~30 | Methyl Carbons of tert-butyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key expected absorption bands are detailed below.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretch (asymmetric and symmetric) |
| 2960-2870 | Strong | C-H stretch (tert-butyl) |
| 1640-1600 | Medium | N-H bend |
| ~1550 | Medium | C=N stretch (thiadiazole ring) |
| ~1370 | Medium | C-H bend (tert-butyl) |
| ~700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization mass spectrum is available for this compound through the NIST WebBook.[2]
Mass Spectral Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 142 | High | [M - CH₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure with key NMR assignments.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 2-Amino-5-tert-butyl-1,3,4-thiadiazole: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-amino-5-tert-butyl-1,3,4-thiadiazole. This heterocyclic compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the herbicide tebuthiuron. This document details its known characteristics, experimental protocols for its synthesis and analysis, and explores its mechanism of action in biological systems.
Core Physical and Chemical Properties
2-Amino-5-tert-butyl-1,3,4-thiadiazole is a white to pale yellow crystalline solid.[1][2] The core structure consists of a five-membered 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 5-position. The presence of the tert-butyl group enhances its stability and solubility in certain solvents.[3]
Table 1: Physical and Chemical Properties of 2-Amino-5-tert-butyl-1,3,4-thiadiazole
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃S | [1] |
| Molecular Weight | 157.24 g/mol | |
| Melting Point | 183-187 °C | |
| Boiling Point | 272.3 ± 23.0 °C (Predicted) | [4] |
| pKa | 3.99 ± 0.10 (Predicted) | [4] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Solubility | Soluble in Methanol | [4] |
| CAS Number | 39222-73-6 | [1] |
Spectroscopic Data
The structural identity of 2-amino-5-tert-butyl-1,3,4-thiadiazole is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-5-tert-butyl-1,3,4-thiadiazole is available in the NIST/EPA Gas-Phase Infrared Database.[1][5]
Mass Spectrometry: Mass spectral data (electron ionization) for this compound is also available, providing further confirmation of its molecular weight and fragmentation pattern.[1][5]
Experimental Protocols
Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Reaction Scheme:
Caption: General synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and a stoichiometric amount of pivalic acid (trimethylacetic acid).
-
Addition of Catalyst: Add polyphosphoric acid (PPA) to the reaction mixture. PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.[6]
-
Heating: Heat the reaction mixture with stirring to a temperature between 100-120°C for approximately 1.5 to 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[6]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of cold water.
-
Neutralization and Precipitation: The aqueous mixture is then neutralized with a base, such as ammonium hydroxide or sodium carbonate solution, until the pH is approximately 8. This will precipitate the crude product.[7]
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 2-amino-5-tert-butyl-1,3,4-thiadiazole.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
Elemental Analysis: Provides the percentage composition of elements, which should correspond to the molecular formula C₆H₁₁N₃S.
Biological Activity and Signaling Pathways
2-Amino-5-tert-butyl-1,3,4-thiadiazole is a precursor to the herbicide tebuthiuron, which is known for its broad-spectrum activity against woody and herbaceous plants.[2][9][10] The primary mechanism of action of tebuthiuron is the inhibition of photosynthesis.[2][9][10]
Inhibition of Photosynthesis
Tebuthiuron is absorbed by the plant roots and translocated to the leaves, where it disrupts the photosynthetic process at Photosystem II (PSII).[2][9][10] Specifically, it inhibits the electron transport chain, thereby preventing the plant from converting light energy into chemical energy.[3][9] This leads to a cascade of events, including the cessation of growth, defoliation, and eventual plant death.[10]
Caption: Mechanism of action of Tebuthiuron.
Fungicidal and Other Activities
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad range of biological activities, including fungicidal, antibacterial, and antiviral properties.[11][12][13][14] The specific mechanisms of action for these activities are varied and depend on the particular derivative. For some fungicidal derivatives, the proposed mechanism involves the disruption of cell wall biosynthesis and blockage of nutrient transport, leading to cell senescence and death.[12]
Applications
The primary application of 2-amino-5-tert-butyl-1,3,4-thiadiazole is as a key intermediate in the synthesis of the herbicide tebuthiuron.[4] It is also used in the preparation of other chemical compounds and has been investigated as a corrosion inhibitor for brass in seawater. Its derivatives are a subject of research in medicinal chemistry for the development of new therapeutic agents.[3]
Conclusion
2-Amino-5-tert-butyl-1,3,4-thiadiazole is a versatile heterocyclic compound with significant industrial and research applications. Its physical and chemical properties are well-characterized, and while specific experimental protocols for its synthesis are not abundant in public literature, established methods for similar compounds provide a reliable pathway for its preparation. The biological significance of this compound is highlighted by its role as a precursor to the potent herbicide tebuthiuron, whose mechanism of action via the inhibition of photosynthesis is well-understood. Further research into the derivatives of 2-amino-5-tert-butyl-1,3,4-thiadiazole may lead to the development of new pharmaceuticals and agrochemicals.
References
- 1. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tebuthiuron - Wikipedia [en.wikipedia.org]
- 3. titanag.com.au [titanag.com.au]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. connectjournals.com [connectjournals.com]
- 9. solutionsstores.com [solutionsstores.com]
- 10. specialistsales.com.au [specialistsales.com.au]
- 11. connectjournals.com [connectjournals.com]
- 12. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, allowing its derivatives to interact with a wide array of biological targets.[1][2] This structural feature, coupled with the mesoionic character of the ring that facilitates crossing cellular membranes, has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an in-depth overview of the biological activities of 1,3,4-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the inhibition of crucial enzymes, disruption of signaling pathways, and induction of apoptosis.[1][2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | [4] |
| Honokiol derivative 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, and HepG2 | 1.62–4.61 | [2] |
| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [2] |
| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [2] |
| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03–37.56 | [2] |
| Pyridine derivative 18a-h | Hep-G2 (Hepatocellular) | 2.03–37.56 | [2] |
| Bromophenyl substituted derivative 29i | MCF-7 (Breast) | 1.45 | [2] |
| Bromophenyl substituted derivative 29i | SK-BR-3 (Breast) | 0.77 | [2] |
| EGFR inhibitor 32a | HePG-2 (Hepatocellular) | 3.31 | [2] |
| EGFR inhibitor 32d | MCF-7 (Breast) | 9.31 | [2] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [5] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [5] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 8 | A549 (Non-Small Cell Lung) | 2.58 | [6] |
| 1,3-disubstituted thiourea derivative 10d | A549 (Non-Small Cell Lung) | 4.34 | [6] |
Signaling Pathways in Cancer
1,3,4-Thiadiazole derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The presence of the thiadiazole ring is crucial for this activity, and substitutions at the C2 and C5 positions can significantly modulate the potency and spectrum.
Quantitative Data: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives, presented as the diameter of the zone of inhibition and Minimum Inhibitory Concentration (MIC).
Zone of Inhibition (mm)
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Compound 9b | - | - | Aspergillus fumigatus | - | [9] |
| Geotrichum candidum | - | - | [9] | ||
| Compound 8j | Pseudomonas aeruginosa | - | - | - | [8] |
| Compound 8a | Pseudomonas aeruginosa | - | - | - | [8] |
| Compound 14a | Bacillus polymyxa | - | - | - | [8] |
| Compound 21b | Vibrio harveyi | - | - | - | [8] |
Minimum Inhibitory Concentration (MIC) (µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 9b | - | - | Aspergillus fumigatus | 0.9 | [9] |
| - | - | Geotrichum candidum | 0.08 | [9] | |
| Compound 8j | Pseudomonas aeruginosa | 12.5 | - | - | [8] |
| Compound 8a | Pseudomonas aeruginosa | 12.5 | - | - | [8] |
| Compound 14a | Bacillus polymyxa | 2.5 | - | - | [8] |
| Compound 21b | Vibrio harveyi | 31.3 | - | - | [8] |
| Compound 37 | Bacillus subtilis | 1000 | - | - | [8] |
| Compound 38 | Bacillus subtilis | 1000 | - | - | [8] |
| Compound 38 | Escherichia coli | 1000 | - | - | [8] |
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, comparable to or even exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[10][11]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives, presented as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.
| Compound/Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Compound 6f | 150 | 3 | 56 | [10] |
| Indomethacin (Standard) | 10 | 3 | 56 | [10] |
| Compound with -NO2, -F group | - | 3 | 74.82 | [11] |
| Compound with -NO2, -F group | - | 5 | 80.32 | [11] |
| Indomethacin (Standard) | - | 3 | 74.82 | [11] |
| Indomethacin (Standard) | - | 5 | 80.32 | [11] |
| Azetidin-2-one derivative | 50 | - | 41.23 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using a dose-response curve.
References
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. hereditybio.in [hereditybio.in]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
A Comprehensive Technical Guide to the Potential Applications of Substituted 1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, substituted 1,3,4-thiadiazol-2-amines have garnered significant attention due to their broad therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with biological targets.[1][2]
Synthesis of Substituted 1,3,4-Thiadiazol-2-amines
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of thiosemicarbazones. A general and efficient method involves the reaction of an appropriate aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.
General Synthetic Workflow
The synthetic pathway typically involves two main steps: the formation of a thiosemicarbazone intermediate, followed by its oxidative cyclization to yield the 1,3,4-thiadiazole ring.
Caption: General workflow for the synthesis of substituted 1,3,4-thiadiazol-2-amines.
Experimental Protocols
Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine[3][4][5]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Methanol
-
Ice-water mixture
Procedure:
-
A mixture of benzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in 50 mL of methanol by heating.
-
The reaction mixture is refluxed for 8-10 hours.
-
The resulting solution is then cooled and poured into an ice-water mixture.
-
The precipitated solid, 4-benzoyl thiosemicarbazide, is filtered, dried, and recrystallized from rectified spirit.
-
The synthesized 4-benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.
-
The mixture is heated to 60-70°C for 5 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from an ethanol-water mixture to yield 5-phenyl-1,3,4-thiadiazol-2-amine.
Characterization: The structure of the synthesized compound is confirmed by IR, NMR, and mass spectral analysis.
Anticancer Applications
Substituted 1,3,4-thiadiazol-2-amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.
Signaling Pathways in Anticancer Activity
1. EGFR/HER2 Signaling Pathway: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.[5][6][7] These receptors are often overexpressed in various cancers and their inhibition can lead to decreased cell proliferation and survival.
Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazol-2-amine derivatives.
2. Apoptosis Induction: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9][10][11][12][13] This is often achieved through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.
Caption: Induction of apoptosis by 1,3,4-thiadiazol-2-amine derivatives via the intrinsic pathway.
Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted 1,3,4-thiadiazol-2-amines has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |
| 2 | 4-Nitrophenyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |
| 3 | 4-Tolyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |
| 4 | 4-tert-Butylphenyl | MDA (Breast) | 9 | [14] |
| 5 | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [15] |
| 6 | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity[19][20][21][22][23]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted 1,3,4-thiadiazol-2-amine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Applications
Substituted 1,3,4-thiadiazol-2-amines have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
Quantitative Antimicrobial Activity Data
The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 7 | 4-Fluorophenyl | S. aureus | 20-28 | |
| 8 | 4-Chlorophenyl | S. aureus | 20-28 | |
| 9 | 4-Hydroxyphenyl | A. niger | 32-42 | |
| 10 | 4-Methoxyphenyl | C. albicans | 32-42 |
Experimental Protocol: Agar Disk Diffusion Method[24][25][26][27][28]
Principle: This method tests the susceptibility of bacteria to antibiotics. A bacterial inoculum is uniformly spread on an agar plate, and paper disks impregnated with the test compounds are placed on the surface. The compounds diffuse into the agar, and if they are effective against the bacteria, a clear zone of inhibition will appear around the disk.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Test compounds
-
Standard antibiotic disks (e.g., Ciprofloxacin)
-
Sterile filter paper disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with known concentrations of the test compounds onto the inoculated agar surface. Also, place a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound.
Anti-inflammatory Applications
Certain substituted 1,3,4-thiadiazol-2-amines have also been investigated for their anti-inflammatory properties.[16][17][18][19][20]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound ID | 5-Substituent | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 11 | 2-Mercaptophenyl | 100 | 56 | [18] |
| 12 | 4-Methoxyphenyl | 100 | 44 | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[34][35][36][37][38]
Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema and the percentage of inhibition of edema for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
Substituted 1,3,4-thiadiazol-2-amines represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-established synthetic routes, makes them attractive candidates for further investigation and drug development. The structure-activity relationship studies of these compounds are crucial for designing more potent and selective derivatives with improved pharmacological profiles.[14][16][21] This guide provides a foundational understanding for researchers and scientists to explore the full potential of this important class of heterocyclic compounds.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thaiscience.info [thaiscience.info]
- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
5-tert-Butyl-1,3,4-thiadiazol-2-amine mechanism of action in biological systems
An In-depth Technical Guide on the Potential Mechanism of Action of 5-tert-Butyl-1,3,4-thiadiazol-2-amine in Biological Systems
Disclaimer: This technical guide provides a comprehensive overview of the potential mechanisms of action of this compound based on the well-documented biological activities of the broader class of 5-substituted-2-amino-1,3,4-thiadiazole derivatives. It is important to note that specific experimental data on the biological activities and mechanism of action of this compound are limited in the current scientific literature. Therefore, this guide draws inferences from studies on structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This versatile core structure is present in a number of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to its in vivo stability. The mesoionic character of the 1,3,4-thiadiazole ring is another key feature, allowing these compounds to readily cross cellular membranes and interact with various biological targets.
The biological profile of 1,3,4-thiadiazole derivatives can be significantly modulated by the nature of the substituents at the C2 and C5 positions. This guide focuses on the potential mechanisms of action of this compound, a derivative with a bulky, lipophilic tert-butyl group at the C5 position and an amino group at the C2 position.
Potential Anticancer Mechanisms of Action
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action.
Enzyme Inhibition
2.1.1. Kinase Inhibition Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of this scaffold have been shown to inhibit Abl tyrosine kinase and Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: General Kinase Inhibition Pathway by 1,3,4-Thiadiazole Derivatives.
2.1.2. Carbonic Anhydrase Inhibition The 2-amino-1,3,4-thiadiazole scaffold is a known pharmacophore for carbonic anhydrase (CA) inhibitors. CAs are enzymes involved in pH regulation, and their inhibition can lead to an acidic tumor microenvironment, which is unfavorable for cancer cell growth and proliferation.
Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can occur through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Simplified Apoptotic Pathway Induced by 1,3,4-Thiadiazole Derivatives.
Interference with DNA Replication
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity suggests that these compounds may interfere with DNA replication processes, thereby inhibiting the proliferation of rapidly dividing cancer cells.
Structure-Activity Relationship (SAR) and the Potential Role of the 5-tert-Butyl Group
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the substituent at the 5-position. Aromatic and heteroaromatic substitutions at this position have been extensively studied and are often associated with potent anticancer activity.
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule. This property can enhance the compound's ability to cross cell membranes and may influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Increased lipophilicity has been correlated with enhanced antiproliferative activity in some series of 1,3,4-oxadiazole derivatives, a related heterocyclic system.
-
Steric Hindrance: The bulkiness of the tert-butyl group can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either enhance or diminish the binding affinity depending on the specific topology of the active site.
-
Target Specificity: The nature of the substituent at the 5-position can direct the molecule to different biological targets. While many 5-aryl derivatives target kinases, the presence of a bulky alkyl group might favor interaction with other enzymes or proteins.
Quantitative Data for 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
To provide a comparative context for the potential activity of this compound, the following table summarizes the cytotoxic activities of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative Class | 5-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Quinoline-Thiadiazole Hybrids | Varies (Aryl) | MCF-7 (Breast) | 3.31 - 9.31 µM | |
| Honokiol-Thiadiazole Hybrids | Varies (Aryl) | A549 (Lung), MDA-MB-231 (Breast) | 1.62 - 10.21 µM | |
| Phenyl-substituted derivatives | 4-Fluorophenyl | MCF-7 (Breast) | 3.85 µM | |
| Phenyl-substituted derivatives | 4-Nitrophenyl, 4-Tolyl | MDA-MB-231 (Breast) | Higher than cisplatin | |
| Phenylamino-substituted derivatives | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 µM | |
| Phenylamino-substituted derivatives | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 µM |
Representative Experimental Protocols
The following are generalized protocols for common assays used to evaluate the biological activity of 1,3,4-thiadiazole derivatives, based on methodologies described in the scientific literature.
MTT Cytotoxicity Assay
This assay is widely used to assess the antiproliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
Kinase Inhibition Assay
Various assay formats can be used to measure the inhibition of a specific kinase by a compound.
Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.
Protocol (Generic ELISA-based):
-
Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.
-
Inhibition Reaction: The kinase, ATP, and the test compound at various concentrations are added to the wells. The plate is incubated to allow the phosphorylation reaction to occur.
-
Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Signal Generation: A substrate for the HRP enzyme is added, which generates a colorimetric signal.
-
Measurement and Analysis: The absorbance is read, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The biological activity of these compounds is diverse and can be fine-tuned through substitution at the C5 position. While the specific mechanism of action of this compound remains to be elucidated through dedicated experimental studies, it is plausible that it shares some of the anticancer mechanisms observed for its structural analogues, such as enzyme inhibition and induction of apoptosis. The presence of the bulky, lipophilic tert-butyl group is likely to have a significant impact on its pharmacokinetic properties and target interactions. Further research is warranted to fully characterize the biological profile of this specific compound and to explore its potential as a therapeutic agent.
The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a critical structural component in a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its synthesis, diverse pharmacological applications, and the underlying mechanisms of action.
Synthesis of the 1,3,4-Thiadiazole Scaffold
The synthetic versatility of the 1,3,4-thiadiazole ring allows for the creation of a diverse library of derivatives. A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. This approach is widely utilized due to the ready availability of starting materials and generally good yields.[3][4] Another prevalent synthetic route is the intramolecular oxidative cyclization of thiosemicarbazide with various carboxylic acids or their derivatives.[5][6]
General Experimental Protocol for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole
This protocol describes a common method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles from an aryl carboxylic acid and thiosemicarbazide.
Materials:
-
Aryl carboxylic acid (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (catalyst)
-
Appropriate solvent (e.g., ethanol, dioxane)
-
Ice-cold water
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
A mixture of the aryl carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared in an appropriate solvent.
-
The reaction mixture is cooled in an ice bath, and the catalyst (e.g., phosphorus oxychloride or a few drops of concentrated sulfuric acid) is added dropwise with constant stirring.
-
The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][7][8] Derivatives of this heterocycle have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, colon, and lung.[7][9] The anticancer efficacy is often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells.[7]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | A549 (Lung) | 1.62 ± 0.19 | [7] |
| 8a | HCT116 (Colon) | 2.54 ± 0.28 | [7] |
| 8a | MDA-MB-231 (Breast) | 4.61 ± 0.51 | [7] |
| 2g | LoVo (Colon) | 2.44 | [1] |
| 2g | MCF-7 (Breast) | 23.29 | [1] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |
| Compound 2 | K562 (Leukemia) | 7.4 | [2] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
1,3,4-Thiadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the 1,3,4-thiadiazole compounds and incubated for a further 48-72 hours.
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16][17] The presence of the thiadiazole ring is often associated with the ability to inhibit microbial growth through various mechanisms.[15]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 9b | Aspergillus fumigatus | 0.9 | [14] |
| 9b | Geotrichum candidum | 0.08 | [14] |
| 9b | Staphylococcus aureus | 1.95 | [14] |
| 4c | Bacillus subtilis | 0.12 | [14] |
| 9a | Bacillus subtilis | 0.12 | [14] |
| 14a | Bacillus polymyxa | 2.5 | [15] |
| 9d-f | Staphylococcus aureus | 25 | [17] |
| 9d-f | Escherichia coli | 25 | [17] |
| 9d-f | Aspergillus niger | 25 | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
1,3,4-Thiadiazole test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Inoculum of the microorganism
Procedure:
-
Serial dilutions of the 1,3,4-thiadiazole compounds are prepared in the appropriate broth in a 96-well plate.
-
Each well is then inoculated with a standardized suspension of the microorganism.
-
The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of 1,3,4-thiadiazole derivatives are often linked to their ability to modulate specific cellular signaling pathways that are dysregulated in disease.[7][18][19]
Inhibition of the PI3K/Akt/mTOR Pathway
One of the key mechanisms underlying the anticancer activity of some 1,3,4-thiadiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][18][19] This pathway is crucial for cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[7]
Caption: PI3K/Akt/mTOR pathway inhibition by 1,3,4-thiadiazole derivatives.
EGFR Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer drug development. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Some 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[20][21][22]
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
1,3,4-Thiadiazole test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
The EGFR kinase is pre-incubated with various concentrations of the 1,3,4-thiadiazole compound in a 384-well plate for a defined period (e.g., 30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's protocol.
-
The luminescence or fluorescence is read using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.
Caption: General workflow for 1,3,4-thiadiazole drug discovery.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive core for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action to guide the rational design of next-generation drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. rsc.org [rsc.org]
- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on 5-tert-butyl-1,3,4-thiadiazol-2-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-tert-butyl-1,3,4-thiadiazol-2-amine and its derivatives. The document details the evolution of its synthesis, explores its significant applications in agriculture as a herbicide, and touches upon its fungicidal and corrosion-inhibiting properties. This guide includes detailed experimental protocols, quantitative data on its biological activities, and visualizations of its mechanism of action and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science.
Introduction
This compound is a heterocyclic compound that has garnered significant interest due to the diverse biological activities of its derivatives. The 1,3,4-thiadiazole ring is a key pharmacophore in a variety of applications, and the tert-butyl substituent at the 5-position imparts unique properties to the molecule. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and its primary applications, with a focus on its role in the development of herbicides.
Discovery and Historical Context
The precise first synthesis of this compound is not explicitly detailed in a single "discovery" paper. However, its existence and synthesis can be inferred from early research on its derivatives. Notably, a 1970 paper by Kubo et al. on the herbicidal activity of 1,3,4-thiadiazole derivatives describes the synthesis and potent herbicidal effects of 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea[1]. This indicates that the parent amine was likely first synthesized sometime prior to 1970.
Early methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involved the reaction of thiosemicarbazide with a fatty acid in the presence of sulfuric acid, or the reaction of a fatty acid chloride with thiosemicarbazide[2]. A key development in the efficient synthesis of this class of compounds was the use of polyphosphoric acid as a condensing agent, which provided good yields in a shorter reaction time[2].
The primary driver for the development of this compound and its derivatives has been their potent herbicidal activity. The derivative tebuthiuron, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea, was registered in the United States in 1974 and became a widely used broad-spectrum herbicide[3].
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃S | --INVALID-LINK-- |
| Molecular Weight | 157.24 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 180-186 °C | --INVALID-LINK-- |
| CAS Number | 39222-73-6 | --INVALID-LINK-- |
Synthesis
The most common and efficient method for the synthesis of this compound involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.
General Synthetic Pathway
The synthesis generally proceeds via the reaction of thiosemicarbazide with pivalic acid (trimethylacetic acid) or pivaloyl chloride. The use of a dehydrating or activating agent is crucial for the cyclization to form the thiadiazole ring.
Detailed Experimental Protocols
Method 1: From Pivalic Acid and Thiosemicarbazide using Polyphosphoric Acid [2]
-
Reaction Setup: In a dry reaction vessel, combine 1.0 mole of thiosemicarbazide and 1.1 moles of pivalic acid.
-
Addition of Catalyst: Add polyphosphoric acid to the mixture with stirring. The weight of polyphosphoric acid should be approximately 2-3 times the weight of the thiosemicarbazide.
-
Heating: Heat the reaction mixture to 100-120°C with continuous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide, until the pH is approximately 8. This will precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Method 2: From Pivaloyl Chloride and Thiosemicarbazide
-
Reaction Setup: Dissolve 1.0 mole of thiosemicarbazide in a suitable solvent such as pyridine or a mixture of pyridine and an inert solvent like dioxane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Pivaloyl Chloride: Cool the solution in an ice bath and add 1.0 mole of pivaloyl chloride dropwise with stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Cyclization: The intermediate acylthiosemicarbazide can be cyclized by heating the reaction mixture or by adding a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.
-
Work-up and Purification: The work-up and purification procedure is similar to Method 1, involving precipitation in water, neutralization, filtration, and recrystallization.
Biological Activity and Applications
The primary application of this compound derivatives is in agriculture as herbicides. The compound itself also exhibits fungicidal and corrosion-inhibiting properties.
Herbicidal Activity
The most notable derivative is tebuthiuron , a broad-spectrum herbicide.
Mechanism of Action: Tebuthiuron and related thiadiazole herbicides act by inhibiting photosynthesis in susceptible plants[3][4]. They specifically target Photosystem II (PSII) in the chloroplasts. The herbicide binds to the D1 protein of the PSII complex, blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B)[5]. This disruption of the electron transport chain leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death.
Quantitative Herbicidal Activity Data:
The following table summarizes the toxicity data for tebuthiuron.
| Organism | Test | Value | Reference |
| Rat (oral) | LD₅₀ | 644 mg/kg | [3] |
| Rabbit (oral) | LD₅₀ | 286 mg/kg | [3] |
| Dog (oral) | LD₅₀ | >500 mg/kg | [3] |
| Rainbow Trout | 96h LC₅₀ | 143 mg/L | [6] |
| Bluegill Sunfish | 96h LC₅₀ | 106 mg/L | [6] |
| Selenastrum capricornutum (alga) | EC₅₀ | 0.05 mg/L | [5] |
| Lemna gibba (duckweed) | EC₅₀ | 0.08 mg/L | [5] |
Fungicidal Activity
Derivatives of this compound have also shown promise as antifungal agents. The exact mechanism of action for their fungicidal properties is not as well-defined as their herbicidal action but is thought to involve the disruption of essential enzymatic processes within the fungal cell.
Quantitative Fungicidal Activity Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for some 2-amino-1,3,4-thiadiazole derivatives against various fungal species.
| Compound Type | Fungal Species | MIC (µg/mL) | Reference |
| 5-substituted-2-amino-1,3,4-thiadiazole | Candida albicans | 8 - 96 | [7][8] |
| 5-substituted-2-amino-1,3,4-thiadiazole | Aspergillus niger | 64 | [9] |
| Triazolo-thiadiazole derivatives | Various fungi | 2 - 40 | [10] |
Other Applications
This compound has also been investigated as a corrosion inhibitor for metals, particularly in acidic environments. The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.
Experimental Workflows
Workflow for Testing Herbicidal Activity
The following diagram illustrates a typical workflow for evaluating the herbicidal activity of a new compound based on the this compound scaffold.
Conclusion
This compound is a foundational molecule in the development of a significant class of herbicides. Its history is closely tied to the advancements in synthetic organic chemistry and the growing need for effective weed management in agriculture. The primary mode of action of its most prominent derivatives, through the inhibition of Photosystem II, is a well-established and potent herbicidal mechanism. While its herbicidal applications are the most well-documented, ongoing research into its fungicidal and other biological activities suggests that the 1,3,4-thiadiazole scaffold, with the influential tert-butyl group, will continue to be a fruitful area for the discovery of new bioactive molecules. This guide has provided a comprehensive overview of the current knowledge surrounding this important compound, offering a valuable resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. Tebuthiuron - Wikipedia [en.wikipedia.org]
- 4. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agriculture.gov.au [agriculture.gov.au]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification to modulate its pharmacokinetic and pharmacodynamic profiles, making it a subject of significant interest in drug discovery and development.[2][3][4] This document provides a detailed protocol for the synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine, a key intermediate for the development of novel therapeutic agents. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability of the final compounds.
The synthesis is based on the widely employed acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid.[1][5] This method is robust and can be adapted for the synthesis of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Pivalic acid | Reagent | Sigma-Aldrich | |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich | |
| Concentrated Sulfuric Acid | ACS Reagent | Fisher Scientific | Handle with extreme care |
| Ethanol | Anhydrous | VWR | |
| Diethyl ether | Anhydrous | VWR | |
| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich | For neutralization |
| Deionized Water | Millipore | ||
| Crushed Ice |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from pivalic acid and thiosemicarbazide.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalic acid (0.1 mol, 10.21 g) and thiosemicarbazide (0.1 mol, 9.11 g).
-
To this mixture, add 50 mL of anhydrous ethanol.
-
Stir the mixture to ensure homogeneity.
-
-
Acid-Catalyzed Cyclization:
-
Carefully and slowly add concentrated sulfuric acid (5 mL) to the reaction mixture with constant stirring in an ice bath to manage the exothermic reaction.
-
After the addition of sulfuric acid, heat the mixture to reflux at 80-90°C for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. This should be done carefully in a fume hood due to gas evolution.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic impurities.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[5]
-
-
Characterization:
-
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
-
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃S | [6] |
| Molecular Weight | 157.24 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 183-187 °C | |
| Purity (Assay) | ≥97% | |
| CAS Number | 39222-73-6 | [6] |
Spectroscopic Data:
| Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.25 (s, 9H, C(CH₃)₃), 7.15 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 30.5 (C(CH₃)₃), 35.0 (C(CH₃)₃), 168.0 (C2), 172.0 (C5) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2970 (C-H stretching), ~1620 (C=N stretching)[7][8] |
| Mass Spectrum (EI) | m/z (%): 157 [M]⁺ |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]
- 7. growingscience.com [growingscience.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-tert-butyl-1,3,4-thiadiazol-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block in organic synthesis, prized for its utility in constructing a diverse array of molecules with significant biological activities. The inherent features of the 1,3,4-thiadiazole ring, combined with the steric and electronic influence of the tert-butyl group, make this compound a valuable starting material for the development of novel therapeutic agents and other functional organic molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Synthetic Applications
The primary amino group of this compound serves as a nucleophilic handle for a variety of chemical modifications. The most common applications involve the formation of amides, ureas, and Schiff bases, which can be further cyclized to generate more complex heterocyclic systems.
Synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl) Amides
The acylation of this compound with various acylating agents is a straightforward method to produce N-substituted amides. These amides are valuable intermediates and have shown a range of biological activities.
Experimental Protocol: Synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
This protocol is adapted from the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide[1].
Materials:
-
This compound
-
Cyclopropanecarbonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Ethanol (for recrystallization)
-
Water (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
If desired, add triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of the amide product is expected to form.
-
Filter the solid product and wash it with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the solid from an ethanol-water mixture to yield the pure N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
Characterization: The final product should be characterized by melting point determination, and its structure confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N,N'-Disubstituted Ureas
The reaction of this compound with isocyanates or other carbamoylating agents provides access to a variety of urea derivatives. These compounds are of interest in drug discovery, with some exhibiting herbicidal and other biological activities.
Experimental Protocol: Synthesis of 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
This is a general procedure for the synthesis of urea derivatives from an amine and an isocyanate.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride (or a suitable isocyanate)
-
Anhydrous pyridine or other non-protic basic solvent
-
Diethyl ether or other suitable solvent for precipitation
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add dimethylcarbamoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure urea derivative.
Synthesis of Schiff Bases and Derived Heterocycles
Condensation of the primary amino group of this compound with various aldehydes or ketones yields Schiff bases (imines). These intermediates are pivotal for the synthesis of more complex heterocyclic systems like thiazolidinones, azetidinones, and formazans, which are known to possess a wide range of pharmacological activities.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Benzaldehyde
This protocol is a general method for Schiff base formation[2][3][4].
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of derivatives from 2-amino-5-substituted-1,3,4-thiadiazoles, providing an indication of expected yields and physical properties.
| Derivative Type | Reactants | Solvent | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference |
| N-Acyl Amide | 2-amino-5-propyl-1,3,4-thiadiazole, Cyclopropanecarbonyl chloride | THF | - | 84.5 | 175-176 | [1] |
| Schiff Base | 2-amino-5-aryl-1,3,4-thiadiazole, Aromatic aldehydes | Glacial Acetic Acid | - | High | Variable | [5] |
| N-Aryl Schiff Base | 5-phenyl-1,3,4-thiadiazol-2-amine, Aromatic aldehydes | Methanol | Formaldehyde | - | - | [6] |
| 5-substituted-1,3,4-thiadiazol-2-amine | Aromatic acid, Thiosemicarbazide | Sulfuric Acid | - | Good | Variable | [5] |
| 5-styryl-2-amino-1,3,4-thiadiazole Schiff Base | 5-styryl-2-amino-1,3,4-thiadiazole, Aromatic aldehydes | Absolute Ethanol | Glacial Acetic Acid | - | Variable | [4] |
Note: The yields and melting points are for analogous compounds and may vary for the specific 5-tert-butyl derivatives.
Signaling Pathways and Mechanisms of Action
Derivatives of 2-amino-1,3,4-thiadiazoles, particularly sulfonamides, are well-known inhibitors of carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation, CO₂ and ion transport, and various biosynthetic pathways.[7]
Carbonic Anhydrase Catalytic Cycle
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is crucial for maintaining acid-base balance in the blood and other tissues.
Caption: The catalytic cycle of carbonic anhydrase.
Mechanism of Inhibition by Sulfonamides
Sulfonamide-based inhibitors, including derivatives of 2-amino-1,3,4-thiadiazoles, act by coordinating to the zinc ion in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, effectively blocking the enzyme's catalytic activity.[8][9]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel compounds derived from this compound is outlined below.
Caption: General workflow for synthesis and evaluation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. impactfactor.org [impactfactor.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-tert-butyl-1,3,4-thiadiazol-2-amine in Corrosion Inhibition Studies
Introduction
5-tert-butyl-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the thiadiazole family. Thiadiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments.[1][2][3] Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and a π-electron system in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5] The tert-butyl group, being an electron-donating group, can further enhance the inhibition efficiency by increasing the electron density on the thiadiazole ring, thereby promoting stronger adsorption onto the metal surface.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the corrosion inhibition properties of this compound. While specific data for this exact compound is limited in publicly available literature, the following protocols and data are based on studies of closely related 2-amino-5-alkyl-1,3,4-thiadiazole derivatives and provide a strong framework for its investigation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from corrosion inhibition studies of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, which can be expected to be comparable to the performance of this compound. The data is compiled from studies on mild steel and aluminum in acidic media.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) |
| 0 (Blank) | 25.4 | - | 1150 | 25 |
| 0.1 | 5.1 | 80.0 | 230 | 120 |
| 0.5 | 2.3 | 91.0 | 105 | 250 |
| 1.0 | 1.3 | 95.0 | 58 | 480 |
| 2.0 | 0.8 | 96.8 | 37 | 720 |
Note: The data presented in this table is a representative summary from studies on analogous compounds and should be considered as an estimate for the performance of this compound.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Weight Loss Method
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
-
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Acetone, ethanol, and distilled water for cleaning
-
-
Protocol:
-
Prepare metal coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh the prepared coupons using an analytical balance.
-
Prepare the corrosive solution with and without different concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them with a suitable cleaning solution (e.g., a solution containing hexamethylenetetramine), rinse with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
-
CR (mm/year) = (8.76 × 10⁴ × W) / (A × T × D)
-
Where W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
-
2. Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)
-
Corrosive medium with and without the inhibitor
-
-
Protocol:
-
Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, clean, and dry.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency using the equation:
-
IE (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
-
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Corrosive medium with and without the inhibitor
-
-
Protocol:
-
Set up the three-electrode cell as described for the PDP measurements.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data using Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using the equation:
-
IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
-
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mocedes.org [mocedes.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Novel Antimicrobial Agents from 2-Amino-1,3,4-Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the synthesis and evaluation of novel antimicrobial agents based on the 2-amino-1,3,4-thiadiazole scaffold. This heterocyclic system is a promising pharmacophore due to its diverse biological activities, including antibacterial and antifungal properties.[1][2][3][4] The information presented herein is intended to guide researchers in the design, synthesis, and screening of new chemical entities with potential therapeutic applications against infectious diseases.
Introduction to 2-Amino-1,3,4-Thiadiazole Scaffolds
The 2-amino-1,3,4-thiadiazole moiety is a versatile building block in medicinal chemistry.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.[2][4] The presence of the thiadiazole ring, a bio-isostere of the thiazole moiety, contributes to the biological activity and favorable pharmacokinetic properties of these compounds.[5] The reactivity of the amino group allows for a wide range of structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[1][2]
Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
A common and effective method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the oxidative cyclization of thiosemicarbazones. These intermediates are typically prepared by the condensation of an appropriate aldehyde or ketone with thiosemicarbazide.
Logical Workflow for Synthesis
Caption: General synthetic scheme for 2-amino-1,3,4-thiadiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Intermediates
This protocol describes the synthesis of thiosemicarbazone intermediates from aromatic aldehydes.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Absolute ethanol (50 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the aromatic aldehyde in absolute ethanol in a round bottom flask.
-
Add thiosemicarbazide to the solution and stir.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (thiosemicarbazone) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone intermediate.
Protocol 2: Oxidative Cyclization to form 2-Amino-1,3,4-Thiadiazole Derivatives
This protocol details the conversion of thiosemicarbazones to the final 2-amino-1,3,4-thiadiazole compounds.[6][7]
Materials:
-
Thiosemicarbazone intermediate (5 mmol)
-
Iron(III) chloride (FeCl₃) or hydrated iron (III) ammonium sulfate ((NH₄)₂Fe(SO₄)₂·12H₂O) (oxidizing agent)[6][7]
-
Ethanol or an appropriate solvent
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Suspend the thiosemicarbazone in ethanol in a round bottom flask.
-
Add the oxidizing agent portion-wise to the suspension with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF-water mixture) to yield the pure 2-amino-1,3,4-thiadiazole derivative.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution (viability indicator)
-
Microplate reader (optional)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the diluted microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to confirm the results. A color change from blue to pink indicates microbial growth.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity (MIC in µg/mL) of representative 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.
Table 1: Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | R-Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 1a | -H | >100 | >100 | >100 | >100 | [8] |
| 1b | -CH₃ | 64 | 128 | 256 | 512 | [8] |
| 1c | -Cl | 32 | 64 | 128 | 256 | [2] |
| 1d | -NO₂ | 16 | 32 | 64 | 128 | [2] |
| Ciprofloxacin | (Standard) | 0.5 | 1 | 2 | 4 | [8] |
Table 2: Antifungal Activity of 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | R-Group | C. albicans | A. niger | Reference |
| 2a | -H | >100 | >100 | [9] |
| 2b | -Br | 64 | 128 | [9] |
| 2c | -OCH₃ | 32 | 64 | [10] |
| Fluconazole | (Standard) | 8 | 16 |
Structure-Activity Relationship (SAR) and Potential Mechanism of Action
The antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring.
Signaling Pathway of a Potential Drug Target
While the exact mechanism of action for many 2-amino-1,3,4-thiadiazole derivatives is still under investigation, some studies suggest they may act as inhibitors of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase. The following diagram illustrates a hypothetical inhibitory action on a key bacterial enzyme.
Caption: Hypothetical mechanism of action: enzyme inhibition.
Key SAR Observations:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position of the thiadiazole ring tend to enhance antibacterial activity.[2]
-
The presence of a bulky or lipophilic group can influence the compound's ability to penetrate the microbial cell wall.
-
Modification of the 2-amino group , for instance, by forming Schiff bases, has been shown to modulate antimicrobial potency.[10]
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic protocols provided are robust and can be adapted for the creation of diverse compound libraries. The antimicrobial screening methods are standard and allow for the reliable determination of compound efficacy. Further exploration of the structure-activity relationships and elucidation of the precise mechanisms of action will be crucial in optimizing this promising class of compounds for future therapeutic applications.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiadiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including herbicidal properties.[1][2] Many of these compounds function by inhibiting key plant-specific metabolic pathways, leading to weed death.[3] A common mechanism of action for certain thiadiazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway.[4] Other herbicidal effects of thiadiazole derivatives include the inhibition of photosynthesis, disruption of chloroplast ultrastructure, and interference with electron transport and photophosphorylation.[3]
This document provides detailed protocols for testing the herbicidal activity of novel thiadiazole compounds, from initial in vitro screening to post-emergence evaluation in a greenhouse setting. It also includes a representative data summary and diagrams illustrating the experimental workflow and a key signaling pathway targeted by these compounds.
Experimental Protocols
Protocol 1: In Vitro Herbicidal Activity Assay (Small Cup Method)
This protocol is designed for the preliminary screening of thiadiazole compounds against various weed species to determine their effect on seed germination and early seedling growth.
1. Materials and Reagents:
-
Test thiadiazole compounds
-
N,N-dimethylformamide (DMF)
-
Tween-80
-
Distilled water
-
50 mL beakers or Petri dishes
-
Filter paper (sized to fit the container)
-
Seeds of target weed species (e.g., Amaranthus retroflexus (AR), Digitaria sanguinalis (DS))[5]
-
Positive control herbicides (e.g., Mesotrione, Flumioxazin)[5]
-
Growth chamber or incubator with controlled temperature and light conditions.
2. Preparation of Test Solutions: [5]
-
Prepare a stock solution by dissolving 20 mg of each test compound in 1 mL of DMF.
-
Create a series of working solutions (e.g., 10, 100, 200 mg/L) by diluting the stock solution with distilled water containing 0.1% Tween-80 as a surfactant.
-
Prepare a solvent control solution using the same concentration of DMF and Tween-80 in distilled water but without the test compound.
3. Experimental Procedure: [5]
-
Pre-germinate weed seeds by soaking them in water until the radicle is just exposed.
-
Place one piece of filter paper into each 50 mL beaker.
-
Pipette 1 mL of the respective test solution (or control) onto the filter paper.
-
Carefully place 10 pre-germinated seeds onto the moistened filter paper in each beaker.
-
Each treatment, including controls, should be performed in triplicate to ensure statistical validity.
-
Place the beakers in a controlled environment incubator (e.g., 25°C with a 12h/12h light/dark cycle) for 7 days.
4. Data Collection and Analysis:
-
After the incubation period, measure the root length and stalk (shoot) length of each seedling.[5]
-
Calculate the average root and shoot length for each treatment group.
-
Determine the inhibition rate (%) for each compound compared to the solvent control using the following formula:
-
Inhibition Rate (%) = [1 - (Average length of treated seedlings / Average length of control seedlings)] * 100
-
Protocol 2: Post-Emergence Herbicidal Activity Assay (Foliar Spray Method)
This protocol evaluates the herbicidal efficacy of compounds when applied directly to the foliage of established weeds in a greenhouse environment.
-
Sow seeds of target weed species in pots (e.g., 8-9 cm diameter) filled with a suitable potting mix (e.g., vermiculite and nutrient-enriched soil). Target species can include broadleaf weeds like Abutilon theophrasti (A.t.), Amaranthus retroflexus (A.r.), and monocot weeds like Echinochloa crusgalli (E.c.).[4]
-
Cultivate the plants in a greenhouse under controlled conditions (e.g., 20–25°C, adequate watering) until they reach the 3-4 leaf stage.
2. Preparation and Application of Test Solutions:
-
Prepare test solutions at various concentrations, typically expressed in grams of active ingredient per hectare (g a.i./ha). For example, concentrations of 9.375, 18.75, 37.5, 75, and 150 g a.i./ha can be tested.[4][6]
-
Use a laboratory-grade sprayer to apply the solutions evenly to the foliage of the test plants. Ensure complete coverage.
-
Include a solvent-only control group and a positive control group treated with a commercial herbicide (e.g., Flumiclorac-pentyl).[4]
3. Evaluation of Herbicidal Activity:
-
Keep the treated plants in the greenhouse for 14-21 days, observing them regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, growth stunting).
-
Assess the herbicidal effect by visually rating the percentage of plant injury or by measuring the fresh weight of the above-ground plant material.
-
Calculate the inhibition rate (%) relative to the untreated control group.
Data Presentation
Quantitative results from the post-emergence assay should be summarized in a clear, tabular format to facilitate comparison between compounds and concentrations.
Table 1: Post-Emergence Herbicidal Activity of a Representative Thiadiazole Compound (B11) against Various Weed Species. [4]
| Weed Species | Type | Dose (g a.i./ha) | Inhibition (%) |
| Abutilon theophrasti (A.t.) | Broadleaf | 9.375 | >90% |
| 18.75 | >90% | ||
| Amaranthus retroflexus (A.r.) | Broadleaf | 9.375 | >90% |
| 18.75 | >90% | ||
| Portulaca oleracea (P.o.) | Broadleaf | 9.375 | >90% |
| 18.75 | >90% | ||
| Setaria viridis (S.v.) | Monocot | 75 | 100% |
| Digitaria sanguinalis (D.s.) | Monocot | 75 | 100% |
| Echinochloa crusgalli (E.c.) | Monocot | 75 | 100% |
Data derived from a study on novel tetrahydrophthalimide derivatives containing thiadiazole moieties, where compound B11 showed significant herbicidal activity.[4]
Visualization of Workflow and Mechanism
Experimental Workflow
The overall process for evaluating a novel thiadiazole compound for herbicidal activity follows a logical progression from synthesis to detailed bioassays.
Caption: Workflow for herbicidal activity testing of thiadiazole compounds.
Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)
A key mode of action for many potent herbicides, including some thiadiazole derivatives, is the inhibition of the PPO enzyme.[4] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in chlorophyll biosynthesis. Inhibition leads to the accumulation of the substrate, which leaks from the plastid and interacts with light and oxygen to produce highly reactive oxygen species (ROS), causing rapid membrane damage and cell death.
Caption: Inhibition of the PPO enzyme by a thiadiazole compound.
References
High-Throughput Screening Assays for 1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. These protocols are designed to enable the rapid and efficient identification of lead compounds for further drug development.
Application Notes
The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, which may explain its ability to interfere with DNA replication processes in cancer cells. Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing bioavailability and interaction with intracellular targets.
High-throughput screening of 1,3,4-thiadiazole libraries is crucial for identifying compounds with therapeutic potential. The choice of assay depends on the desired biological activity to be screened.
-
Anticancer Activity: Cell-based assays are predominantly used to screen for antiproliferative and cytotoxic effects. Luminescence-based assays, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability, are highly sensitive and suitable for HTS. Absorbance-based assays, like the MTT or CCK-8 assays, provide a colorimetric readout of metabolic activity and are also widely used.
-
Antimicrobial Activity: Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This method can be adapted for a high-throughput format to screen large compound libraries against various bacterial and fungal strains. Absorbance or fluorescence-based readouts can be used to determine microbial growth inhibition.
-
Enzyme Inhibition: For 1,3,4-thiadiazole derivatives designed to target specific enzymes, such as kinases (e.g., VEGFR-2, PI3K, MEK/ERK), fluorescence polarization (FP) is a powerful HTS technique. FP measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein, providing a direct measure of binding inhibition.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 1,3,4-thiadiazole derivatives from the scientific literature.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | MCF-7 (Breast) | 9.49 | [1] |
| HepG-2 (Liver) | 12.89 | [1] | |
| 20b | MCF-7 (Breast) | 0.05 | [2] |
| HepG2 (Liver) | 0.14 | [2] | |
| ST10 | MCF-7 (Breast) | 49.6 | [3] |
| MDA-MB-231 (Breast) | 53.4 | [3] | |
| Compound 2 | HeLa (Cervical) | 12.4 | [4] |
| K562 (Leukemia) | 33 | [4] | |
| Compound 8 | A549 (Lung) | 2.58 | [5] |
| Compound 4f | A549 (Lung) | 3.58 | [6] |
| Caco-2 (Colorectal) | 15.36 | [6] | |
| MCF-7 (Breast) | 7.34 | [6] | |
| FPDT | GBM (Glioblastoma) | 45-68 | [7] |
| Compound 4 | HCT116 (Colorectal) | 8.04 (48h) | [8] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 14a | Bacillus polymyxa | 2.5 | [9] |
| Pseudomonas aeruginosa | 2.5 | [9] | |
| 8j | Pseudomonas aeruginosa | 12.5 | [9] |
| 8e | Staphylococcus aureus | 12.5 | [9] |
| 17 | Staphylococcus aureus | 0.125 | [9] |
| Escherichia coli | 16 | [9] | |
| 23p | Staphylococcus epidermidis | 31.25 | [9] |
| Micrococcus luteus | 15.63 | [9] | |
| 4c | Bacillus subtilis | 0.12 | [10] |
| 9a | Bacillus subtilis | 0.12 | [10] |
Table 3: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11a | VEGFR-2 | 0.055 | [1] |
| 20b | VEGFR-2 | 0.024 | [2] |
| Compound 2 | Abl protein kinase | 7.4 | [4] |
| Compound 4f | VEGFR-2 | 0.194 | [6] |
| BRAF | 0.071 | [6] | |
| 32a | EGFR | 0.08 | [11] |
| 32d | EGFR | 0.30 | [11] |
Experimental Protocols
High-Throughput Screening for Anticancer Activity using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To identify 1,3,4-thiadiazole derivatives that reduce the viability of cancer cells.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Opaque-walled 96- or 384-well microplates
-
1,3,4-thiadiazole derivative library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in opaque-walled microplates at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. The final DMSO concentration should typically not exceed 0.5%.
-
Add the compounds to the experimental wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the microplate and its contents to room temperature for approximately 30 minutes.[12][13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value for active compounds.
-
High-Throughput Screening for Antimicrobial Activity using Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-thiadiazole derivatives against pathogenic microorganisms.
Materials:
-
Bacterial or fungal strain(s) of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
1,3,4-thiadiazole derivative library (dissolved in DMSO)
-
Positive control antibiotic/antifungal drug
-
Spectrophotometer (plate reader) or fluorometer
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve the desired final concentration in the assay plate.
-
-
Compound Plating:
-
Prepare serial two-fold dilutions of the 1,3,4-thiadiazole derivatives in the broth medium directly in the 96-well plates.
-
Include a positive control (known antimicrobial), a negative growth control (broth only), and a vehicle control (DMSO in broth).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well, except for the negative growth control wells.
-
The final volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[16]
-
-
Data Acquisition and Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
For a more quantitative HTS approach, measure the absorbance (e.g., at 600 nm) or fluorescence (if using a viability dye like resazurin) of each well using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the growth control.
-
The MIC can be defined as the concentration that causes a significant reduction in absorbance or fluorescence.
-
High-Throughput Screening for Enzyme Inhibitors using Fluorescence Polarization Assay
Objective: To identify 1,3,4-thiadiazole derivatives that inhibit the activity of a target enzyme (e.g., a kinase).
Materials:
-
Purified target enzyme
-
Fluorescently labeled ligand (tracer) for the enzyme
-
Assay buffer
-
Black, low-volume 384-well microplates
-
1,3,4-thiadiazole derivative library (dissolved in DMSO)
-
Known inhibitor of the target enzyme (positive control)
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Optimization:
-
Determine the optimal concentrations of the enzyme and the fluorescent tracer to achieve a stable and robust fluorescence polarization signal.
-
Determine the Kd of the tracer for the enzyme.
-
-
Assay Procedure:
-
In the wells of a 384-well plate, add the assay buffer.
-
Add the 1,3,4-thiadiazole derivatives at various concentrations. Include vehicle control (DMSO) and positive control (known inhibitor) wells.
-
Add the target enzyme to all wells except for the "no enzyme" control.
-
Incubate for a predetermined period to allow for compound-enzyme interaction.
-
Add the fluorescently labeled ligand to all wells.
-
Incubate for another period to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
The instrument calculates the polarization (mP) values.
-
A decrease in mP in the presence of a test compound indicates displacement of the fluorescent tracer and thus, inhibition.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for the active compounds by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key signaling pathways targeted by 1,3,4-thiadiazole derivatives and a general experimental workflow for their screening.
Caption: General experimental workflow for high-throughput screening of 1,3,4-thiadiazole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway by 1,3,4-thiadiazole derivatives.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-thiadiazole derivatives.[1][2][6][17][18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-tert-Butyl-1,3,4-thiadiazol-2-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-tert-Butyl-1,3,4-thiadiazol-2-amine (ABTD) as a versatile ligand in coordination chemistry. The unique structural features of ABTD, including the 1,3,4-thiadiazole ring and the amino group, allow for the formation of stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and antifungal agents.
Overview of this compound as a Ligand
This compound is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with a tert-butyl group at position 5 and an amino group at position 2. The nitrogen and sulfur atoms within the thiadiazole ring, along with the exocyclic amino group, can act as potential coordination sites for metal ions. The bulky tert-butyl group can influence the steric and electronic properties of the resulting metal complexes, potentially enhancing their stability and biological activity.
Coordination of metal ions to 2-amino-1,3,4-thiadiazole derivatives often occurs through the nitrogen atom of the amino group and one of the nitrogen atoms of the thiadiazole ring, forming a stable chelate ring. The sulfur atom in the ring can also participate in coordination, leading to various coordination modes.
Synthesis of Metal Complexes: Generalized Protocols
While specific literature on the coordination chemistry of this compound is emerging, protocols can be adapted from studies on structurally similar 2-amino-1,3,4-thiadiazole derivatives. The following are generalized procedures for the synthesis of transition metal complexes with ABTD.
Note: These protocols are generalized and may require optimization for specific metal salts and desired stoichiometries.
General Synthesis of M(II) Complexes (M = Cu, Ni, Co)
This protocol describes a general method for the synthesis of di-ligand metal(II) complexes.
Materials:
-
This compound (ABTD)
-
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of warm ethanol.
-
In a separate beaker, dissolve 1 mmol of the metal(II) salt in a minimum amount of deionized water and add 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the precipitate with ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Application Notes and Protocols for In Vitro Anticancer Evaluation of Novel 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of novel 1,3,4-thiadiazole derivatives for their potential anticancer activity. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate understanding and replication of these studies.
Introduction to 1,3,4-Thiadiazole Derivatives in Cancer Research
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to interfere with various cellular processes and signaling pathways crucial for cancer cell growth and survival. Their mechanism of action often involves the inhibition of key enzymes such as protein kinases (e.g., tyrosine kinases), tubulin polymerization, and histone deacetylases (HDACs). The mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing their bioavailability and interaction with biological targets.[1][3] Many derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.
Data Presentation: In Vitro Cytotoxicity of Novel 1,3,4-Thiadiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various novel 1,3,4-thiadiazole derivatives against several human cancer cell lines, as reported in recent literature. These values are crucial for comparing the potency of different compounds and their selectivity towards specific cancer types.
Table 1: IC50 Values (µM) of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A549 (Lung) | 1.62 | [4] |
| MDA-MB-231 (Breast) | 4.61 | [4] | |
| 8d | A549 (Lung) | 1.89 | [4] |
| MDA-MB-231 (Breast) | 10.21 | [4] | |
| 14a | MCF-7 (Breast) | 2.32 | [5] |
| HepG2 (Liver) | 3.15 | [5] | |
| 14c | MCF-7 (Breast) | 8.35 | [5] |
| HepG2 (Liver) | 7.64 | [5] | |
| 29i | MCF-7 (Breast) | 0.77 | [4] |
| A549 (Lung) | 0.82 | [4] |
Table 2: IC50 Values (µM) of 1,3,4-Thiadiazole Hybrids and Other Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | K562 (Leukemia) | 33.0 | [6] |
| HeLa (Cervical) | 12.4 | [6] | |
| 22d | MCF-7 (Breast) | 1.52 | [5] |
| HCT-116 (Colon) | 10.3 | [5] | |
| 32a | HepG2 (Liver) | 3.31 | [5] |
| MCF-7 (Breast) | 4.12 | [5] | |
| 32d | HepG2 (Liver) | 9.31 | [5] |
| MCF-7 (Breast) | 8.94 | [5] | |
| ST10 | MCF-7 (Breast) | 49.6 | [7] |
| MDA-MB-231 (Breast) | 53.4 | [7] | |
| 2g | LoVo (Colon) | 2.44 | [1] |
| MCF-7 (Breast) | 23.29 | [1] |
Experimental Protocols
This section provides detailed step-by-step protocols for the most common in vitro assays used to evaluate the anticancer potential of novel 1,3,4-thiadiazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][8] Metabolically active cells reduce the yellow MTT to a purple formazan, and the amount of formazan produced is proportional to the number of viable cells.[5][8]
Materials:
-
Novel 1,3,4-thiadiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
MTT Assay Experimental Workflow
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[6] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.[6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the 1,3,4-thiadiazole derivatives for the desired time. Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11] FITC is typically detected in the FL1 channel (emission at 530 nm) and PI in the FL2 or FL3 channel (emission >575 nm).[11]
Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with PI and analyzing the fluorescence intensity by flow cytometry.[12]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with the compounds for the desired duration. Harvest the cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[1][12] Incubate the cells on ice for at least 30 minutes for fixation.[1]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.[1]
-
PI Staining: Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[1][12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the 1,3,4-thiadiazole derivatives (e.g., proteins involved in apoptosis like Bcl-2, Bax, and caspases, or cell cycle regulators).[13]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Implicated in Anticancer Activity
The anticancer effects of 1,3,4-thiadiazole derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Key Signaling Pathways Modulated by 1,3,4-Thiadiazole Derivatives
These application notes and protocols are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel anticancer agents based on the 1,3,4-thiadiazole scaffold. By providing standardized methodologies and summarizing key findings, we aim to facilitate further research and accelerate the translation of these promising compounds into clinical applications.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of 5-tert-butyl-1,3,4-thiadiazol-2-amine
Introduction
5-tert-butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
While specific validated methods for the quantification of this compound are not widely available in the public domain, the following protocols are based on established analytical methodologies for similar thiadiazole derivatives and provide a strong starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃S | [1] |
| Molecular Weight | 157.24 g/mol | |
| CAS Number | 39222-73-6 | [1] |
| Melting Point | 183-187 °C | |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Solubility | Soluble in methanol and other organic solvents | [2] |
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This section outlines a proposed HPLC-UV method for the quantification of this compound. This method is adapted from established procedures for the analysis of other thiadiazole compounds and will require validation for its intended use.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The compound is detected and quantified using a UV detector at a wavelength where it exhibits significant absorbance.
Experimental Protocol
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components like phosphate salts)
-
0.45 µm syringe filters
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 5 µm particle size, 4.6 mm x 150 mm (or similar)
-
Data acquisition and processing software.
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: The sample preparation procedure will depend on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.
Method Validation (Hypothetical Data)
The following tables present hypothetical but realistic data that would be generated during the validation of the proposed HPLC method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,234 |
| 0.5 | 25,876 |
| 1.0 | 51,987 |
| 5.0 | 258,934 |
| 10.0 | 517,865 |
| 25.0 | 1,295,678 |
| 50.0 | 2,590,123 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| 1.0 | 52,012 | 456 | 0.88 |
| 25.0 | 1,296,045 | 10,876 | 0.84 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 5.0 | 4.92 | 98.4 |
| 15.0 | 15.21 | 101.4 |
| 40.0 | 39.67 | 99.2 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for sample preparation and HPLC analysis.
Signaling Pathway (Placeholder)
As this compound is a chemical compound, it does not have a "signaling pathway" in the biological sense. However, to fulfill the visualization requirement, a logical relationship diagram for method development is provided below.
Caption: Logical flow for analytical method development and validation.
Conclusion
The proposed HPLC-UV method provides a robust starting point for the quantitative analysis of this compound. It is essential that this method be fully validated according to the specific requirements of the application and regulatory guidelines to ensure the accuracy and reliability of the results. The hypothetical data presented can serve as a benchmark for what to expect from a successful validation study.
References
Application Notes: Synthesis of Azo Dyes from 5-tert-butyl-1,3,4-thiadiazol-2-amine
Introduction
Azo dyes incorporating heterocyclic rings, such as the 1,3,4-thiadiazole moiety, are a significant class of synthetic colorants. The presence of the thiadiazole ring can enhance the tinctorial strength, bathochromic shift, and fastness properties of the dyes. 5-tert-butyl-1,3,4-thiadiazol-2-amine is a valuable precursor in the synthesis of such dyes due to the influence of the bulky tert-butyl group on the dye's solubility and photophysical properties. These dyes find potential applications in the textile industry, particularly for dyeing polyester fabrics, and in the development of functional materials such as organic photoconductors.[1]
The general synthetic route involves a two-step diazotization-coupling sequence.[2] First, the primary aromatic amine, this compound, is converted into a diazonium salt at low temperatures using a nitrosating agent, typically sodium nitrite in a strong acidic medium. This unstable diazonium salt is then immediately coupled with a suitable aromatic coupling component, such as phenols, anilines, or other electron-rich systems, to yield the final azo dye. The choice of the coupling component is crucial as it significantly influences the final color and properties of the dye.
Key Experimental Data
The following tables summarize typical yields and spectral properties of azo dyes derived from 2-amino-1,3,4-thiadiazole derivatives, which can be considered indicative for dyes derived from this compound.
Table 1: Reaction Yields of Azo Dyes Derived from 2-Amino-5-aryl-1,3,4-thiadiazoles
| Coupling Component | Yield (%) | Reference |
| Aniline | 51-81 | [2] |
| N,N-dimethylaniline | 56-69 | [2] |
| Phenol | 75-91 | [2] |
| 2-Naphthol | 54 | [3] |
| Resorcinol | 42 | [1] |
Table 2: Spectroscopic Data for a Representative Azo Dye (2-Hydroxylnaphtholazo-4-thiol-2,3,5-thiadiazole)
| Spectral Data | Value |
| Melting Point (°C) | 218-220 |
| ¹H NMR (DMSO-d6, δ ppm) | 8.45 (s, 1H), 6.85-8.20 (m, 6H), 3.95 (s, 1H) |
| ¹³C NMR (DMSO-d6, δ ppm) | 155.94, 133.95, 130.96, 129.96, 126.85, 124.23, 123.32, 119.28, 109.31, 41.41, 38.90, 38.80 |
| FT-IR (KBr, cm⁻¹) | 3706 (νOH), 3061 (νC-H), 1585 (ν-N=N-), 1073 (νS-H) |
| UV-Vis (λmax, nm, in DMF) | 515 |
Data extracted from a study on a similar 2-amino-1,3,4-thiadiazole-derived azo dye.[3]
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt from this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Urea
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
In a beaker or round-bottom flask, suspend this compound (1 equivalent) in water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add concentrated sulfuric acid (e.g., 5 mL per 2g of amine) to the cooled suspension. Stir until a clear solution is obtained, maintaining the temperature between 0-5 °C.[1][3]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold distilled water.[4]
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.[1]
-
Stir the reaction mixture vigorously for 20-30 minutes at 0-5 °C.[1]
-
To remove any excess nitrous acid, add a small amount of urea until the solution no longer gives a positive test with starch-iodide paper.[1]
-
The resulting diazonium salt solution is highly unstable and should be used immediately in the subsequent coupling reaction.[2]
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the diazonium salt with a suitable aromatic compound to form the azo dye. The following is a general procedure using an aromatic amine or phenol as the coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-dimethylaniline, phenol, 2-naphthol) (1 equivalent)
-
Glacial acetic acid or an appropriate solvent for the coupling component
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Dissolve the coupling component (1 equivalent) in a suitable solvent (e.g., glacial acetic acid for anilines, or a dilute sodium hydroxide solution for phenols) in a separate beaker.[3]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.
-
After the reaction is complete, adjust the pH of the reaction mixture to be neutral or slightly alkaline by the slow addition of a sodium carbonate or sodium hydroxide solution to facilitate the precipitation of the dye.[2]
-
Filter the crude dye using vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF-water mixture.[3][5]
Visual Representations
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Generalized reaction scheme for azo dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time may be necessary.[1] - Temperature: The reaction may require higher temperatures to proceed to completion. Consider increasing the reflux temperature, but be mindful of potential side reactions. |
| Purity of Reagents | - Starting Materials: Use high-purity thiosemicarbazide and pivalic acid (or its derivative). Impurities can interfere with the reaction.[1] - Solvent: Ensure the solvent is dry and of an appropriate grade. The presence of water can be detrimental to the reaction. |
| Ineffective Cyclizing Agent | - Choice of Acid: Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are commonly used. The effectiveness of each can vary. Consider screening different acid catalysts. A solid-phase reaction using phosphorus pentachloride has been reported to give high yields.[2] |
| Sub-optimal Reagent Stoichiometry | - Molar Ratios: The molar ratio of thiosemicarbazide to the carboxylic acid and the cyclizing agent is crucial. A common ratio is 1:1 to 1:1.2 for the acid and catalyst respectively.[2] Experiment with slight variations in the stoichiometry to find the optimal conditions. |
| Product Loss During Work-up | - Precipitation/Extraction: The product may be lost during the work-up procedure. Ensure the pH is adjusted correctly (typically to a basic pH of 8-8.2 to precipitate the amine) and that the correct solvent is used for extraction.[2] - Recrystallization: The choice of recrystallization solvent is important to minimize product loss. A mixture of DMF and water has been reported to be effective.[2] |
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?
Possible Side Reactions and Prevention Strategies:
| Side Product/Impurity | Formation Mechanism | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or catalyst concentration. Monitor reaction progress by TLC. |
| N-acylated thiosemicarbazide intermediate | The intermediate fails to cyclize. | Ensure sufficient heating and an adequate amount of a strong dehydrating agent (cyclizing agent) is present. |
| Oxadiazole formation | In some synthesis routes, particularly those involving different starting materials or conditions, the formation of an oxadiazole ring instead of a thiadiazole ring is possible. | Strictly follow protocols for thiadiazole synthesis, which typically involve a sulfur source like thiosemicarbazide.[3][4] |
| Polymeric materials | High temperatures or incorrect stoichiometry can sometimes lead to polymerization. | Optimize reaction temperature and reagent ratios. Add reagents slowly to control the reaction rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles?
The most prevalent method involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a strong acid.[3][5] A notable high-yield approach is a solid-phase reaction using phosphorus pentachloride as a catalyst, which boasts yields of over 91%.[2] Another efficient one-pot synthesis utilizes polyphosphate ester (PPE) under mild conditions.[6]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: What are the key safety precautions to consider during this synthesis?
Many of the reagents used in this synthesis are hazardous. Concentrated acids like sulfuric acid are highly corrosive. Phosphorus pentachloride is toxic and reacts violently with water. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use a derivative of pivalic acid, such as an ester or acid chloride?
Yes, derivatives of the carboxylic acid, such as esters or acid chlorides, can also be used as starting materials.[7] The reaction conditions may need to be adjusted accordingly. For instance, when using an acid chloride, the reaction may proceed under milder conditions.
Q5: What is the typical melting point of this compound?
The literature reports the melting point of this compound to be in the range of 183-187 °C.[8] A significant deviation from this range may indicate the presence of impurities.
Experimental Protocols
Protocol 1: Synthesis via Solid-Phase Reaction with Phosphorus Pentachloride [2]
This method describes a high-yield, solid-phase synthesis.
Materials:
-
Thiosemicarbazide
-
Pivalic acid
-
Phosphorus pentachloride
-
5% Sodium carbonate solution
-
DMF (N,N-Dimethylformamide)
-
Water
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, pivalic acid, and phosphorus pentachloride in a molar ratio of 1 : 1-1.2 : 1-1.2.
-
Grind the mixture evenly at room temperature.
-
Allow the mixture to stand until the reaction is complete (monitor by TLC).
-
To the resulting crude product, add a 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.
-
Filter the resulting solid and wash it with water.
-
Dry the filter cake.
-
Recrystallize the product from a mixture of DMF and water to obtain pure this compound.
Protocol 2: Synthesis using Polyphosphate Ester (PPE) [6]
This protocol outlines a one-pot synthesis under mild conditions.
Materials:
-
Thiosemicarbazide
-
Pivalic acid
-
Polyphosphate ester (PPE)
-
Chloroform
-
10% Sodium hydroxide solution
Procedure:
-
To a mixture of pivalic acid and thiosemicarbazide, add polyphosphate ester.
-
Heat the mixture with stirring at a temperature not exceeding 85 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and treat it with chloroform.
-
Carefully add a 10% sodium hydroxide solution to neutralize the mixture.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles
| Method | Catalyst/Reagent | Solvent | Temperature | Reported Yield | Reference |
| Solid-Phase Grinding | Phosphorus Pentachloride | None (Solid-phase) | Room Temperature | >91% | [2] |
| One-Pot Synthesis | Polyphosphate Ester (PPE) | Chloroform | < 85 °C | 70-80% (general) | [6] |
| Conventional Reflux | Conc. Sulfuric Acid | Ethanol | Reflux | Variable | [9] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified reaction pathway for the synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. 2-AMINO-5-TERT-BUTYL-1,3,4-THIADIAZOLE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. ijpcbs.com [ijpcbs.com]
Solubility issues of 5-tert-butyl-1,3,4-thiadiazol-2-amine in organic solvents
This guide provides researchers, scientists, and drug development professionals with technical support for solubility issues related to 5-tert-butyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving the compound in a non-polar solvent like hexane. What is happening?
A2: This is expected behavior. The molecule has significant polarity due to the nitrogen and sulfur atoms in the thiadiazole ring and the primary amine group, which can engage in hydrogen bonding.[5] Non-polar solvents like hexane lack the ability to form these strong interactions, leading to poor solubility.[5] It is recommended to use more polar organic solvents.
Q3: My compound precipitates out of the solution (e.g., in dichloromethane or ethyl acetate) over time. What can I do?
A3: This may indicate that you have created a supersaturated solution or that the compound is degrading.
-
Supersaturation: The initial dissolution may have been aided by heating. Upon cooling to room temperature, the solubility limit is exceeded, causing precipitation. Try using a slightly larger volume of solvent or a more polar solvent system. Gentle warming can help redissolve the compound for immediate use, but be aware it may precipitate again upon cooling.
-
Co-solvents: Try a solvent mixture. For example, adding a small percentage of a highly polar solvent like DMSO or DMF to your current solvent can significantly improve and stabilize the solubility.
Q4: Can I use an acidic solution to improve solubility?
Q5: Are there any solvents I should avoid?
A5: Avoid highly non-polar solvents like hexane or cyclohexane if you need significant concentrations. Additionally, primary amines can react with ketones (e.g., acetone) and aldehydes, so these should be used with caution, especially if the solution is to be stored or used in a subsequent reaction.[1]
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The table below provides a qualitative and predicted summary based on its chemical structure and general principles of amine solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Notes |
| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The compound is confirmed to be soluble in Methanol.[3] These solvents can hydrogen bond with the amine group, facilitating dissolution.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents are highly polar and should effectively solvate the molecule. DMSO and DMF are often excellent solvents for heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | Moderate polarity allows for some dissolution, but solubility may be limited. Use with caution as some amines are incompatible with chloroform and carbon tetrachloride.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity compared to alcohols. The hydrophobic tert-butyl group may favor these solvents, but the polar core limits high solubility. |
| Non-Polar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | "Like dissolves like" principle applies. The molecule's overall polarity is too high for significant dissolution in non-polar media.[7] |
| Aqueous Acid | 5% HCl | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt.[4][6][8] |
| Aqueous | Water | Sparingly Soluble | The non-polar tert-butyl group likely limits water solubility despite the presence of hydrogen-bonding groups.[2] |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
This protocol provides a rapid method to determine suitable solvents for your compound.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Selection of organic solvents (see table above)
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, consistent amount (approx. 1-2 mg) of the compound into each labeled test tube.
-
Add 0.5 mL of the first solvent to the corresponding tube.
-
Vortex the tube vigorously for 60 seconds.[7]
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.
-
Insoluble: The bulk of the solid remains undissolved.[7]
-
-
If the compound is insoluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and vortex again to confirm.
-
Record your observations for each solvent.
Visual Guides
Experimental Workflow for Solubility Screening
This diagram outlines the systematic process for determining the solubility of the target compound.
Caption: Workflow for systematic solubility testing of a compound.
Troubleshooting Logic for Poor Solubility
This decision tree provides a logical path for addressing solubility challenges during your experiment.
Caption: Decision tree for troubleshooting poor compound solubility.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. 2-AMINO-5-TERT-BUTYL-1,3,4-THIADIAZOLE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. brainly.com [brainly.com]
- 6. scribd.com [scribd.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 2-Amino-5-tert-butyl-1,3,4-thiadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-amino-5-tert-butyl-1,3,4-thiadiazole.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-amino-5-tert-butyl-1,3,4-thiadiazole.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Low or No Crystal Formation During Recrystallization | - Incorrect solvent system. - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water). - Concentration: Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back until it is clear and allow to cool slowly. - Induce Crystallization: Scratch the inside of the flask with a glass rod, or add a seed crystal of the pure compound. - Pre-purification: If the crude material is very impure, consider a preliminary purification step like an acid-base wash. |
| PUR-002 | Product is an Oil Instead of a Solid After Recrystallization | - The melting point of the compound is below room temperature (unlikely for this compound). - Presence of significant impurities that lower the melting point. - The chosen solvent has a boiling point that is too high. | - Re-purify: The oil is likely an impure form of the product. Try to purify it again using a different method, such as column chromatography. - Trituration: Add a poor solvent in which the impurities are soluble but the product is not, and stir vigorously to induce solidification. - Solvent Choice: Ensure the solvent has an appropriate boiling point and is removed completely. |
| PUR-003 | Product is Colored (e.g., Yellow or Brown) Instead of White/Off-White | - Presence of colored impurities from the synthesis. - Degradation of the compound. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. - Column Chromatography: This is very effective at separating colored impurities. - Check Reaction Conditions: Ensure the synthesis was not carried out at excessively high temperatures or for too long. |
| PUR-004 | Poor Separation During Column Chromatography | - Incorrect eluent system. - Column was not packed properly. - The compound is streaking on the column. | - TLC Analysis: Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. - Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use a Co-solvent: For basic compounds like this aminothiadiazole, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can prevent streaking. |
| PUR-005 | Low Recovery from Acid-Base Extraction | - Incomplete protonation or deprotonation of the amine. - Emulsion formation. - The protonated salt has some solubility in the organic layer. | - pH Adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. - Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. - Back-Extraction: After separating the aqueous layer containing the protonated product, wash it with a fresh portion of the organic solvent to extract any remaining neutral impurities. Then, basify the aqueous layer and extract the product back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole?
A1: The most common impurity is the uncyclized intermediate, N-(tert-butylcarbonyl)thiosemicarbazide, which can form if the cyclization reaction does not go to completion.[1] Other potential impurities include unreacted starting materials like thiosemicarbazide and pivalic acid (or its derivative used in the synthesis).
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on procedures for similar compounds, a mixture of an organic solvent and water is a good starting point. For instance, a mixture of N,N-dimethylformamide (DMF) and water (e.g., in a 1:2 ratio) has been shown to be effective for related 2-amino-1,3,4-thiadiazoles.[2] Ethanol or methanol are also commonly used for recrystallizing aminothiadiazole derivatives.[3]
Q3: My compound is weakly basic. Will acid-base extraction still be effective?
A3: Yes, acid-base extraction can be a very effective method. 2-amino-1,3,4-thiadiazoles are basic enough to be protonated by dilute strong acids like hydrochloric acid (HCl). This will form a water-soluble salt that can be extracted into the aqueous phase, leaving non-basic impurities in the organic phase.
Q4: How can I assess the purity of my final product?
A4: The purity of 2-amino-5-tert-butyl-1,3,4-thiadiazole can be assessed using several methods:
-
Melting Point: A sharp melting point close to the literature value (around 185-189 °C) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be adapted for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.
Data Presentation: Comparison of Purification Techniques
The following table provides a qualitative and quantitative comparison of the primary purification techniques for 2-amino-5-tert-butyl-1,3,4-thiadiazole. The quantitative data is based on typical outcomes for this class of compounds as reported in the literature.[2]
| Technique | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | > 90% | > 98% | Simple, cost-effective, can yield very pure material. | May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Acid-Base Extraction | The basicity of the amino group allows for its selective transfer between aqueous and organic phases by changing the pH. | 85-95% | 95-98% | Excellent for removing non-basic impurities. | Can be labor-intensive; may require large volumes of solvents; emulsions can form. |
| Column Chromatography | Separation based on the differential adsorption of the compound and impurities onto a stationary phase (e.g., silica gel). | 70-90% | > 99% | Can separate complex mixtures and impurities with similar properties. | More time-consuming and expensive; requires larger volumes of solvents; potential for product loss on the column. |
Experimental Protocols
Recrystallization from a Mixed Solvent System (DMF/Water)
This protocol is adapted from a method used for purifying similar 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
-
Dissolution: In a beaker, dissolve the crude 2-amino-5-tert-butyl-1,3,4-thiadiazole in a minimal amount of hot N,N-dimethylformamide (DMF).
-
Basification (Optional but Recommended): Add a 5% aqueous solution of sodium carbonate dropwise until the pH of the mixture is approximately 8. This helps to remove any acidic impurities.
-
Filtration (if necessary): If there are any insoluble materials, filter the hot solution.
-
Crystallization: Slowly add water to the hot DMF solution until a persistent cloudiness is observed. Add a few drops of DMF to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated product will move to the aqueous layer.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or a saturated sodium bicarbonate solution) with stirring until the pH is > 9. The product should precipitate out.
-
Product Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with an appropriate solvent system. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased. To prevent streaking, consider adding 0.5-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: A logical guide for troubleshooting common purification problems.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming challenges in the derivatization of the amino group of thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chemical derivatization of the amino group on thiadiazole rings.
Troubleshooting Guide
This guide addresses common challenges encountered during the derivatization of aminothiadiazoles in a question-and-answer format.
Question: Why is my acylation or sulfonylation reaction of 2-amino-1,3,4-thiadiazole failing or resulting in low yields?
Answer:
Low reactivity of the exocyclic amino group is a primary challenge in the derivatization of aminothiadiazoles. This is attributed to the electron-withdrawing nature of the thiadiazole ring, which decreases the basicity and nucleophilicity of the amino group.[1] Several factors could be contributing to poor reaction outcomes.
Potential Causes and Solutions:
-
Insufficient Reagent Reactivity: Standard acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides) may not be reactive enough.
-
Solution: Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or convert the acid to a more reactive intermediate. The use of acylbenzotriazoles can also facilitate N-acylation under mild conditions.[2]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical for promoting the reaction without causing degradation.
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, consider heating the mixture. Reactions are often performed at temperatures ranging from 70°C to reflux.[4]
-
-
Poor Starting Material Quality: Impurities in the starting aminothiadiazole can interfere with the reaction.
-
Solution: Ensure the purity of the starting material through recrystallization or column chromatography.
-
Question: I am observing the formation of multiple products in my alkylation reaction. How can I improve selectivity for N-alkylation?
Answer:
Aminothiadiazoles possess multiple potential sites for alkylation, including the exocyclic amino group and the ring nitrogen atoms, which can lead to a mixture of products.
Potential Causes and Solutions:
-
Lack of Regioselectivity: The alkylating agent may react with both the amino group and the ring nitrogens.
-
Solution 1 (Protecting Groups): Protect the exocyclic amino group with a suitable protecting group (e.g., Boc, Cbz) before attempting alkylation on the ring, or vice versa if the amino group is the target.
-
Solution 2 (Base Selection): The choice of base can influence the site of deprotonation and subsequent alkylation. Using a strong but hindered base might favor deprotonation of the less sterically hindered amino group. The use of butyllithium has been shown to allow for selective alkylation at specific positions in related heterocyclic systems.[5][6]
-
Solution 3 (Reaction Conditions): Carefully control the reaction temperature and stoichiometry of the reagents. Using a slight excess of the aminothiadiazole may help minimize dialkylation.
-
Frequently Asked Questions (FAQs)
Q1: What makes the amino group on a 1,3,4-thiadiazole ring less reactive than a typical aromatic amine?
The 1,3,4-thiadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom.[1] This electronic characteristic significantly reduces the electron density on the exocyclic amino group, thereby decreasing its basicity and nucleophilicity compared to anilines.[1] This reduced reactivity is a key challenge that must be overcome for successful derivatization.[7][8]
Q2: Are there alternative methods to form the derivatized thiadiazole ring instead of modifying a pre-formed aminothiadiazole?
Yes, a common strategy is to use a derivatized precursor that cyclizes to form the final substituted thiadiazole. For example, acyl hydrazines can be reacted with nitroalkanes in the presence of elemental sulfur to form substituted 1,3,4-thiadiazoles.[3] This approach avoids direct derivatization of the less reactive amino group. Similarly, derivatized thiosemicarbazides can be cyclized to yield N-substituted aminothiadiazoles.[9][10]
Q3: How can I confirm that derivatization has occurred on the amino group and not a ring nitrogen?
Spectroscopic analysis is essential.
-
¹H NMR: A successful N-acylation or N-sulfonylation will typically result in the disappearance of the -NH₂ protons (which often appear as a broad singlet) and the appearance of a new N-H proton signal at a different chemical shift (often downfield), which may show coupling to other protons. For N-alkylation, the disappearance of the -NH₂ signal and the appearance of new signals corresponding to the alkyl group protons are key indicators.
-
¹³C NMR: The chemical shift of the carbon atom attached to the amino group will change upon derivatization.
-
FT-IR: The N-H stretching frequencies for a primary amine (-NH₂) typically appear as two bands, while a secondary amine (-NH-) shows a single band. This change can be diagnostic.
-
Mass Spectrometry: An increase in the molecular weight corresponding to the addition of the derivative group confirms the reaction.
Data Summary Tables
Table 1: Comparison of Reaction Conditions for N-Acylation of Amines
| Acylating Agent | Coupling System / Catalyst | Base | Solvent | Temperature | Typical Yields | Reference |
| Carboxylic Acid | EDC / HOBt | DIPEA | DMF / CH₂Cl₂ | Room Temp. | Good to High | [2] |
| Acyl Chloride | None | Pyridine / Et₃N | THF / CH₂Cl₂ | 0°C to Room Temp. | High | [4] |
| Carboxylic Acid | Acylbenzotriazole intermediate | None | Water | Room Temp. / Microwave | High | [2] |
| Acyl Hydrazine | S₈ / Na₂S·9H₂O (for ring formation) | Na₂S·9H₂O | DMF | Room Temp. | High | [3] |
Table 2: Troubleshooting Low Yields in Aminothiadiazole Derivatization
| Symptom | Possible Cause | Suggested Solution |
| No reaction / Low conversion | Low nucleophilicity of the amino group | Use a stronger base (e.g., NaH), increase reaction temperature, or use a more reactive electrophile/coupling agent. |
| Formation of multiple products | Lack of regioselectivity (reaction on ring N vs. amino N) | Employ a protecting group strategy; screen different bases and solvents to optimize selectivity. |
| Starting material decomposition | Reaction conditions are too harsh | Use milder coupling agents instead of highly reactive acyl halides; lower the reaction temperature; use a non-nucleophilic base. |
| Product is difficult to isolate | Polarity issues or side product interference | Optimize the workup procedure (e.g., acid/base wash); utilize flash column chromatography for purification. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Preparation: Dissolve the 2-amino-1,3,4-thiadiazole derivative (1.0 eq) in a suitable aprotic solvent (e.g., THF, pyridine, or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a base such as pyridine (can be used as solvent) or triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.[4]
Protocol 2: Synthesis of 1,3,4-Thiadiazoles from Acyl Hydrazines
-
Setup: To a flask containing N,N-Dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere, add elemental sulfur (S₈, 0.4 mmol) and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol).
-
Reagent Addition: Add the desired acyl hydrazine (0.2 mmol) and nitroalkane (0.4 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the acyl hydrazine by TLC (typically 24 hours).
-
Workup: Once the acyl hydrazine is consumed, add 2 N HCl solution and continue stirring for an additional 2 hours.
-
Purification: Purify the crude residue directly by silica-gel flash column chromatography to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.[3]
Visualized Workflows and Logic
Caption: General experimental workflow for aminothiadiazole derivatization.
Caption: Troubleshooting logic for failed aminothiadiazole derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Coupling Reactions with 5-tert-butyl-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on coupling reactions with 5-tert-butyl-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: I am getting low to no yield in my palladium-catalyzed C-N coupling reaction with this compound and an aryl halide. What are the potential causes and how can I troubleshoot this?
Low or no yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The choice of palladium precursor and ligand is crucial.[1][2] First-generation ligands may not be effective for heteroaromatic amines.[2] Consider switching to more sterically hindered and electron-rich phosphine ligands, which have shown success with challenging amine couplings.[1][3]
-
Inappropriate Base: The base plays a critical role in the catalytic cycle by deprotonating the amine.[1] If the base is not strong enough, the reaction may not proceed. Conversely, a base that is too strong can lead to side reactions or decomposition of the starting materials.[4] Sodium tert-butoxide (NaOt-Bu) is a common choice, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder and more effective alternatives in some cases.[1][5]
-
Solvent Effects: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.[2] If solubility is an issue, consider exploring other solvents like THF or using a co-solvent.
-
Reaction Temperature: These coupling reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or a low temperature, gradually increasing the temperature (e.g., to 80-110 °C) may improve the yield.
-
Inhibition by the Substrate: Heteroaromatic amines can sometimes coordinate to the palladium center and inhibit catalysis.[6] Using a higher ligand-to-metal ratio or choosing a more sterically bulky ligand can help mitigate this issue.
Q2: I am observing significant formation of a hydrodehalogenated side product from my aryl halide starting material. What can I do to minimize this?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including β-hydride elimination from the palladium-amide intermediate.[7] Here are some strategies to suppress this side reaction:
-
Ligand Choice: The choice of ligand can significantly impact the extent of hydrodehalogenation. Sterically hindered biarylphosphine ligands are often effective at minimizing this side reaction.[1][7]
-
Base Selection: The strength and nature of the base can influence the rate of hydrodehalogenation. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may be beneficial.
-
Lower Reaction Temperature: If the desired coupling reaction proceeds at a lower temperature, reducing the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Buchwald-Hartwig coupling of this compound with an aryl bromide?
For a starting point, a combination of a palladium(0) precursor like Pd₂(dba)₃ or a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand is recommended.[1] Sterically hindered biarylphosphine ligands such as XPhos or BippyPhos are often good choices for coupling with heteroaromatic amines.[8] A common base to start with is sodium tert-butoxide.
Q2: Can I use aryl chlorides as coupling partners with this compound?
Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[9] To achieve successful coupling with aryl chlorides, more electron-rich and sterically demanding ligands are typically required to facilitate the challenging oxidative addition step.[1]
Q3: Is it necessary to perform these reactions under an inert atmosphere?
Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The palladium(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state. Additionally, some phosphine ligands are air-sensitive.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can hinder the reaction rate. You can try a different solvent in which all components are soluble. Alternatively, using a co-solvent system might be effective. In some cases, the reaction can proceed even in a heterogeneous mixture, but ensuring efficient stirring is crucial.
Data Presentation
Table 1: General Conditions for Buchwald-Hartwig Amination of Heteroaromatic Amines
| Parameter | Recommended Range/Options | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | XPhos, BippyPhos, RuPhos, JohnPhos | 1 - 2 equivalents relative to Palladium |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Reaction dependent |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Coupling of this compound with an Aryl Halide
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Addition of Reactants: Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for optimizing coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced a significant amount of a byproduct that is not the desired 5-substituted-1,3,4-thiadiazol-2-amine. What is the likely identity of this side product?
A1: The most common side product in this synthesis is the isomeric 5-substituted-4H-1,2,4-triazole-3-thiol. Both the 1,3,4-thiadiazole and the 1,2,4-triazole are formed from the same acylthiosemicarbazide intermediate. The reaction conditions, particularly the pH, dictate which heterocycle is preferentially formed.[1][2][3][4][5]
Q2: Why is my synthesis yielding the 1,2,4-triazole side product instead of the intended 1,3,4-thiadiazole?
A2: The formation of the 1,2,4-triazole ring is favored under alkaline (basic) conditions.[1][2][6][7][8] In a basic medium, the terminal nitrogen atom (N-4) of the acylthiosemicarbazide becomes a stronger nucleophile than the sulfur atom. This nitrogen then attacks the carbonyl carbon, leading to cyclization and dehydration to form the 1,2,4-triazole ring.[8] Conversely, the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is achieved under acidic conditions, which promote the cyclization via the sulfur atom.[1][5]
Q3: My yield of 5-substituted-1,3,4-thiadiazol-2-amine is consistently low, even when using acidic conditions. What are other potential causes and solutions?
A3: Low yields can be attributed to several factors beyond the formation of the triazole side product:
-
Incomplete Reaction: The cyclization and dehydration steps may require more stringent conditions. Consider increasing the reaction time or temperature. The choice of acid can also be critical; strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often used to drive the reaction to completion.[9][10]
-
Purity of Starting Materials: Ensure the thiosemicarbazide and the carboxylic acid (or its derivative) are pure. Impurities can interfere with the reaction.
-
Substituent Effects: The nature of the "R" group on the carboxylic acid can influence the reaction rate. Electron-withdrawing groups may make the carbonyl carbon more electrophilic and facilitate the reaction, while bulky groups might cause steric hindrance.
-
Product Isolation: The 2-amino-1,3,4-thiadiazole products are often basic. During workup, ensure the pH is carefully adjusted to precipitate the product effectively. They can be soluble in acidic solutions.
Q4: Are there other, less common, side reactions I should be aware of?
A4: While less frequent for this specific synthesis, other side reactions can occur depending on the starting materials and reagents:
-
Formation of 1,3,4-Oxadiazoles: In the presence of strong oxidizing agents or certain reagents like iodine, oxidative cyclization can lead to the formation of the corresponding 2-amino-1,3,4-oxadiazole through a desulfurization process.[11][12]
-
Decomposition of Starting Materials: Some starting materials may not be stable under strong acidic and high-temperature conditions, leading to decomposition and a decrease in yield. For instance, certain complex heterocyclic starting materials might undergo rearrangements.[1]
Data Presentation: Influence of Reaction Conditions on Product Formation
The choice between acidic and basic conditions is the most critical factor in selectively synthesizing either the 1,3,4-thiadiazole or the 1,2,4-triazole. The following table summarizes typical outcomes based on the reaction medium.
| Reaction Condition | Catalyst/Medium | Intermediate | Major Product | Typical Yield Range | Reference |
| Acidic | Conc. H₂SO₄, POCl₃, PPA | Acylthiosemicarbazide | 5-Substituted-1,3,4-thiadiazol-2-amine | 70-95% | [1][5][10] |
| Alkaline | NaOH, KOH, NH₃ | Acylthiosemicarbazide | 5-Substituted-4H-1,2,4-triazole-3-thiol | 60-95% | [2][6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amines (Acidic Conditions)
This protocol is a generalized procedure for the acid-catalyzed cyclization of a thiosemicarbazone (an intermediate formed from an aldehyde and thiosemicarbazide).
-
Preparation of Thiosemicarbazone:
-
Dissolve one molar equivalent of the desired aldehyde in ethanol.
-
Add a solution of one molar equivalent of thiosemicarbazide in warm water, often with a few drops of glacial acetic acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.[13]
-
-
Cyclization to 1,3,4-Thiadiazole:
-
To a flask, add the dried thiosemicarbazone (1 equivalent).
-
Carefully add cold, concentrated sulfuric acid (e.g., 10 mL per 0.05 mol of thiosemicarbazone) while stirring in an ice bath.[10]
-
Allow the mixture to stir at room temperature for a specified time (e.g., 2 hours) or gently heat on a water bath.
-
Pour the reaction mixture slowly onto crushed ice with continuous stirring.
-
Neutralize the solution carefully with a concentrated ammonia solution until it is alkaline.
-
The precipitate of 5-substituted-1,3,4-thiadiazol-2-amine is filtered, washed thoroughly with water, and dried.
-
Recrystallize from a suitable solvent like ethanol.[10]
-
Protocol 2: Synthesis of 5-Substituted-4H-1,2,4-triazole-3-thiols (Alkaline Conditions)
This protocol outlines the base-catalyzed cyclization of an acylthiosemicarbazide.
-
Preparation of Acylthiosemicarbazide:
-
Cyclization to 1,2,4-Triazole:
-
Dissolve the acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[6]
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the clear solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 3-4.
-
The 5-substituted-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol.[6]
-
Visualizations
Caption: Experimental workflow for synthesis and troubleshooting.
Caption: Competing cyclization pathways based on reaction pH.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Stability and degradation of 5-tert-butyl-1,3,4-thiadiazol-2-amine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-tert-butyl-1,3,4-thiadiazol-2-amine under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental investigation of this compound stability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Degradation Rates | Fluctuation in temperature or pH. | Ensure precise temperature control using a calibrated water bath or incubator. Use calibrated pH meters and freshly prepared buffers. Verify pH of the solution before and after the experiment. |
| Inaccurate initial concentration of the compound. | Prepare stock solutions carefully and verify the concentration using a validated analytical method before initiating the degradation study. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte and its degradants. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Contaminated or degraded column. | Flush the column with a strong solvent, or if necessary, replace the column. | |
| Appearance of Unexpected Peaks in Chromatogram | Impurities in the starting material. | Characterize the purity of the this compound standard before starting the study. |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for extraneous peaks. | |
| Secondary degradation of primary degradants. | Analyze samples at multiple time points to understand the degradation pathway. | |
| Difficulty in Identifying Degradation Products by LC-MS | Low abundance of degradants. | Concentrate the degraded sample before analysis. Use a more sensitive mass spectrometer if available. |
| Co-elution of degradants with the parent compound. | Optimize the chromatographic method to achieve better separation. | |
| Complex fragmentation patterns. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Perform MS/MS fragmentation at different collision energies. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: 2-Amino-1,3,4-thiadiazole derivatives can be susceptible to acid-catalyzed hydrolysis. The stability is highly dependent on the pH, temperature, and the specific acid used. Forced degradation studies on related thiazole derivatives have shown significant degradation under acidic conditions, suggesting that this compound is also likely to degrade. For example, a study on a thiazole derivative showed up to 76.87% degradation after 24 hours at room temperature in an acidic solution[1].
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the 1,3,4-thiadiazole ring. This can lead to the formation of pivalic acid and thiocarbohydrazide or its subsequent breakdown products. The amino group can also be a site for reactions. Identifying the exact degradation products requires analytical techniques like LC-MS/MS for structural elucidation.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common approach. This method should be able to separate the parent compound from its degradation products. For identification of the degradants, liquid chromatography-mass spectrometry (LC-MS) is essential.
Q4: What are the key parameters to consider when developing an HPLC method for a stability study?
A4: Key parameters include the choice of column (a C18 column is often a good starting point), mobile phase composition and pH, flow rate, and detector wavelength. The method must be validated to ensure it is specific, accurate, precise, and linear for both the parent compound and its major degradants.
Q5: What is a "forced degradation" study and why is it necessary?
A5: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, and extremes of pH.[2] The purpose is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[2]
Quantitative Data Summary
The following table summarizes illustrative data from a forced degradation study of a related thiazole derivative under acidic conditions. This data is provided as an example of the type of results that can be obtained from such studies.
| Condition | Time (hours) | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 24 | Room Temperature | 76.87 | [1] |
| Acid Hydrolysis | Not Specified | 80°C | 63.25 | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Testing
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10-20 µL.
-
Procedure for Acid Degradation Study: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Dilute the stock solution with an acidic solution (e.g., 0.1 N HCl) to the desired final concentration. c. Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C). d. At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis. e. Inject the sample into the HPLC system and record the chromatogram. f. Calculate the percentage of the remaining parent compound and the formation of degradation products based on peak areas.
Protocol 2: LC-MS/MS Method for Degradant Identification
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same or a similar HPLC method as described in Protocol 1 to achieve separation.
-
Mass Spectrometry Settings: a. Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds. . MS Scan Mode: Perform a full scan (MS1) to detect the molecular ions of the parent compound and its degradants. c. MS/MS Scan Mode: Perform product ion scans (MS2) on the molecular ions of interest to obtain fragmentation patterns for structural elucidation.
-
Procedure: a. Inject the degraded sample from the acid hydrolysis study into the LC-MS/MS system. b. Acquire both MS1 and MS/MS data for all eluting peaks. c. Propose structures for the degradation products based on their accurate mass measurements (from HRMS) and fragmentation patterns.
Visualizations
Caption: Experimental workflow for the acid degradation study.
Caption: Potential acid-catalyzed hydrolysis pathway.
References
Troubleshooting low bioactivity in newly synthesized thiadiazole compounds
This technical support center provides troubleshooting guidance for researchers encountering low bioactivity with newly synthesized thiadiazole compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
Category 1: Compound Integrity and Physicochemical Properties
Q1: My newly synthesized thiadiazole compound shows lower than expected bioactivity. What is the first thing I should check?
A1: The first and most critical step is to verify the identity, purity, and integrity of your compound. Low bioactivity is often traced back to issues with the compound itself rather than the biological assay.
-
Purity: Impurities from the synthesis or degradation products can interfere with the assay or even have an opposing biological effect. The purity of your compound should be confirmed using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Acceptable purities are crucial for reliable results.[1]
-
Identity Confirmation: Confirm the chemical structure of your final product using techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry (MS).[1][2][3] This ensures that you have synthesized the intended molecule.
-
Stability: Thiadiazole rings are generally stable, aromatic structures.[4] However, specific functional groups on your derivative could be labile under certain storage (light, temperature) or experimental conditions (pH, buffer components). Re-analyze a sample of the compound that has been subjected to the assay conditions to check for degradation.
Q2: I've confirmed my compound is pure and has the correct structure, but the activity is still low. Could solubility be the problem?
A2: Yes, poor aqueous solubility is a very common reason for low bioactivity in in-vitro assays.[5][6] If a compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration, leading to artificially low activity readings.
-
Observe for Precipitation: Visually inspect your assay plates or tubes for any signs of compound precipitation (cloudiness, solid particles).
-
Solubility Measurement: Determine the solubility of your compound in the specific assay buffer you are using.[6]
-
Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can also affect the assay. Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells, including controls.
Q3: How can I improve the solubility of my thiadiazole compound in the assay?
A3: Several strategies can be employed to improve solubility:
-
Use of Co-solvents: While DMSO is common, other co-solvents can be tested.
-
Formulation with Polymers: Water-soluble polymers like PEG 6000 or Pluronic F127 can be used to create solid dispersions, which can dramatically increase the aqueous solubility and dissolution rate of poorly soluble compounds.[5]
-
Structural Modification: In later stages, if a lead compound is identified, medicinal chemistry efforts can be directed towards adding polar functional groups to the molecule to enhance solubility, provided this does not negatively impact the desired bioactivity.
Category 2: Structure-Activity Relationship (SAR)
Q4: Does the specific isomer of the thiadiazole ring affect bioactivity?
A4: Absolutely. The arrangement of the nitrogen and sulfur atoms in the thiadiazole ring is critical. For instance, in studies on adenosine A3 receptor antagonists, a 1,2,4-thiadiazole derivative showed subnanomolar affinity, while its 1,3,4-thiadiazole regioisomer had its affinity dramatically decreased by several orders of magnitude.[7] The 1,3,4-thiadiazole core is a very common and versatile pharmacophore, but the optimal isomer is target-dependent.[3][8]
Q5: My core thiadiazole structure is correct, but the activity is weak. How do different substituents on the ring impact bioactivity?
A5: The substituents on the thiadiazole ring are fundamental to its interaction with the biological target and thus its potency. Structure-Activity Relationship (SAR) studies are key to optimizing activity.
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups can significantly alter the electronic properties of the ring and its ability to interact with the target.[9]
-
Steric Effects: The size and shape of substituents determine how well the molecule fits into the binding pocket of a target protein. For example, in one study on necroptosis inhibitors, small cyclic alkyl groups at the 4-position of a[1][7][10]thiadiazole were found to be optimal.[10]
-
Lipophilicity and H-bonding: Substituents dictate the compound's lipophilicity (affecting membrane permeability) and its potential for hydrogen bonding with the target.[2] For example, acetylating -NH2 and phenolic -OH groups has been shown to decrease antibacterial activity, suggesting these groups are important for interaction.[1]
Below is a troubleshooting workflow for addressing low bioactivity.
Caption: Troubleshooting workflow for low bioactivity.
Category 3: Bioassay Optimization
Q6: My compound is pure and soluble, but the results are inconsistent. What assay-related factors should I consider?
A6: Bioassay variability can mask true activity. It is essential to have a robust and well-validated assay.[11]
-
Positive and Negative Controls: Ensure you are using appropriate controls. A positive control (a known active compound) confirms the assay is working, while a negative control (vehicle/solvent only) establishes the baseline.
-
Assay Interference: Your compound might interfere with the assay technology itself. For example, in colorimetric or fluorescent assays, colored or fluorescent compounds can give false positive or negative results. Run a control with your compound in the absence of the biological target to check for interference.
-
Incubation Time and Compound Stability: The compound may not be stable over the entire duration of the assay. Consider running a time-course experiment to find the optimal incubation period.
-
Reagent Quality: The quality and batch-to-batch variability of reagents, cells, or proteins can significantly impact results.[12]
The relationship between a compound's properties and its observed bioactivity is multifactorial.
Caption: Factors influencing observed bioactivity.
Data Presentation
Table 1: Example of Structure-Activity Relationship in Antibacterial Thiadiazoles
This table illustrates how simple structural modifications can significantly impact the Minimum Inhibitory Concentration (MIC), a measure of antibacterial activity. Lower MIC values indicate higher potency.
| Compound ID | Core Structure | Substituents | MIC vs. S. aureus (mg/mL) | Reference |
| 1 | 1,3,4-Thiadiazole | -NH2, phenolic -OH | 0.5 | [1] |
| 2 | 1,3,4-Thiadiazole | Acetylated -NH2 | > 1.0 (Inactive) | [1] |
| 3 | 1,3,4-Thiadiazole | Acetylated -NH2 and -OH | > 1.0 (Inactive) | [1] |
Data shows that acetylation of key functional groups leads to a loss of antibacterial activity, highlighting the importance of these groups for the compound's mechanism of action.[1]
Table 2: Bioactivity Data for Selected Thiadiazole Derivatives
This table presents example bioactivity data across different assays, demonstrating the diverse therapeutic potential of the thiadiazole scaffold.
| Compound Class | Assay Type | Target/Organism | Potency Metric | Value | Reference |
| 1,2,4-Thiadiazole | Receptor Binding | Human Adenosine A3 | Ki | 0.79 nM | [7] |
| 1,3,4-Thiadiazole | Antioxidant | DPPH Radical Scavenging | IC50 | 0.13 mM | [1] |
| Thiazolidinone-Thiadiazole | Antioxidant | DPPH Radical Scavenging | IC50 | 27.50 µM | [13] |
| Thiadiazole-Thioacetamide | Enzyme Inhibition | Cy-FBP/SBPase | IC50 | 6.7 µM | [14] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Amino-5-Substituted-1,3,4-Thiadiazole
This protocol describes a common method for synthesizing the 1,3,4-thiadiazole ring from a thiosemicarbazide precursor.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl2)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated sulfuric acid
-
Appropriate solvents (e.g., Dichloromethane (DCM), Ethanol)
-
Triethylamine (TEA) or other base
Procedure:
-
Acid Chloride Formation: Reflux the substituted benzoic acid (1.2 mmol) in SOCl2 (2 mL) for 2 hours. Remove excess SOCl2 under reduced pressure to obtain the crude acid chloride.[15]
-
Thiosemicarbazone Formation (Alternative starting point): React an appropriate aldehyde or ketone with thiosemicarbazide to form the corresponding thiosemicarbazone.
-
Cyclization:
-
Method A (from Acid Chloride): Dissolve the crude acid chloride in a suitable solvent like DCM. In a separate flask, dissolve thiosemicarbazide (1.0 mmol) and a base like TEA (1.2 mmol) in DCM. Add the acid chloride solution dropwise to the thiosemicarbazide solution and stir at room temperature.[15]
-
Method B (from Thiosemicarbazide & Acid): React the appropriate phenylthiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like POCl3 or concentrated H2SO4.[2][3]
-
-
Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-thiadiazole derivative.[1]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a common and straightforward method to assess the in-vitro antioxidant potential of your compounds.[13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid, TROLOX)[1]
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at ~517 nm
Procedure:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare Compound Solutions: Dissolve your test compounds and the standard in a suitable solvent (e.g., DMSO, methanol) to make stock solutions. Prepare a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100 µM).
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 50 µL) of your diluted compound solutions to the wells.
-
Add the DPPH solution (e.g., 100 µL) to each well to initiate the reaction.
-
Control Wells: Prepare a blank (solvent only) and a negative control (solvent + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1][3]
-
Measurement: Measure the absorbance of each well at 517 nm. The violet color of the DPPH radical fades as it is scavenged by an antioxidant.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC50 Determination: Plot the % inhibition against the compound concentrations and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The workflow for a typical in-vitro bioassay is outlined below.
Caption: General experimental workflow for a bioassay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Bioassays for Biologics - Immunogenicity and Bioassay Summit - ..I-PROD-1-CIIProd_153 [immunogenicitysummit.com]
- 12. Optimizing Bioassays for Biologics Conference | Immunogenicity & Bioassay Summit | October 7-10, 2025 [immunogenicitysummit.com]
- 13. saudijournals.com [saudijournals.com]
- 14. Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 5-tert-butyl-1,3,4-thiadiazol-2-amine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5-tert-butyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most common and scalable synthetic route involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. Specifically, for this compound, this involves the reaction of thiosemicarbazide with pivalic acid (or a derivative like pivaloyl chloride). This reaction is typically facilitated by a dehydrating agent or a catalyst.
Q2: What are the key process parameters to monitor during scale-up?
A2: Critical process parameters to monitor during scale-up include:
-
Temperature: The cyclization reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Controlled addition of reagents, especially the dehydrating agent, is important to manage the reaction exotherm.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially when dealing with slurries, and to facilitate heat transfer.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is key to maximizing yield and minimizing impurity formation.
-
pH: The pH of the reaction mixture and during work-up can significantly impact product isolation and purity.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary depending on the synthetic method and scale. Laboratory-scale syntheses using catalysts like polyphosphoric acid or phosphorus oxychloride have reported yields ranging from moderate to high. Some solid-phase synthesis methods have claimed yields of over 90%. Optimization of reaction conditions is crucial for achieving high yields on a larger scale.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: Recrystallization is a common and scalable method for purifying this compound. The choice of solvent is critical and should be determined based on solubility and impurity profiles. Common solvents for recrystallization of similar compounds include ethanol and methanol.
Q5: What are the potential preclinical applications of this compound?
A5: While specific preclinical data for this compound is limited in publicly available literature, the 2-amino-1,3,4-thiadiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Preclinical studies would likely focus on evaluating its efficacy and safety in these areas. The anticancer potential is often attributed to the inhibition of cell proliferation and induction of apoptosis.[1][3]
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction completion using an appropriate analytical technique (e.g., TLC, HPLC).- Gradually increase reaction time and/or temperature, monitoring for impurity formation. |
| Suboptimal Catalyst/Reagent Concentration | - Optimize the stoichiometry of the carboxylic acid and thiosemicarbazide.- Screen different dehydrating agents/catalysts (e.g., polyphosphoric acid, phosphorus oxychloride, sulfuric acid) and their concentrations. |
| Poor Temperature Control | - Ensure efficient heat transfer by using a suitable reactor with adequate cooling capacity.- Control the addition rate of reagents to manage the exotherm. |
| Product Loss During Work-up/Isolation | - Optimize the pH for product precipitation during neutralization.- Select an appropriate recrystallization solvent to minimize solubility of the product at lower temperatures. |
Issue 2: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Side Reactions due to High Temperature | - Implement stricter temperature control throughout the reaction.- Consider running the reaction at a lower temperature for a longer duration. |
| Decomposition of Starting Materials or Product | - Ensure the quality of starting materials.- Avoid prolonged exposure to harsh acidic or basic conditions during the reaction and work-up. |
| Inefficient Purification | - Screen a variety of solvents for recrystallization to find one that effectively removes the specific impurities.- Consider a multi-step purification process, such as a wash with a suitable solvent before recrystallization. |
Issue 3: Poor Product Quality (e.g., Color, Crystalline Form)
| Potential Cause | Troubleshooting Step |
| Presence of Colored Impurities | - Treat the crude product with activated carbon during the recrystallization process.- Ensure complete removal of residual catalyst or reagents during work-up. |
| Amorphous or Oily Product | - Optimize the recrystallization procedure, including the cooling rate and solvent system, to promote the formation of a stable crystalline form. |
Experimental Protocols
General Laboratory-Scale Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is a general guideline and should be optimized for the specific synthesis of this compound.
Method A: Using Phosphorus Oxychloride
-
To a mixture of the carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents), slowly add phosphorus oxychloride (1 to 1.2 equivalents) under cooling (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to a temperature between 60-80°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of 8-9 to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Method B: Using Polyphosphoric Acid (PPA)
-
Heat a mixture of thiosemicarbazide (1 equivalent) and the carboxylic acid (at least a stoichiometric amount) in polyphosphoric acid (at least 2 parts per part of thiosemicarbazide).[4]
-
Maintain the temperature between 100-120°C for 1-2 hours.[4]
-
After completion, cool the reaction mixture and pour it into water.
-
Neutralize with an alkaline reagent, such as ammonium hydroxide, to precipitate the product.[4]
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-1,3,4-thiadiazole Derivatives
| Method | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Conc. H₂SO₄ in Ethanol | 4 hours | 80-90°C | 60-75 | [1] |
| Polyphosphoric Acid | PPA | 1-2 hours | 100-120°C | Good | [4] |
| Phosphorus Oxychloride | POCl₃ | Variable | 60-80°C | Moderate to High | [5] |
| Solid-Phase Grinding | PCl₅ | Short | Room Temp | >91 | Not explicitly cited |
Note: Yields are for a range of 2-amino-5-substituted-1,3,4-thiadiazoles and may vary for the specific target compound.
Visualizations
Experimental Workflow
References
- 1. bepls.com [bepls.com]
- 2. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3,4-Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 1,3,4-thiadiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for 1,3,4-thiadiazole compounds.
Q1: Why are the peaks in my ¹H NMR spectrum broad?
A1: Peak broadening in the NMR spectrum of your 1,3,4-thiadiazole derivative can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent, leading to a non-homogenous sample.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons on your molecule, such as N-H or O-H protons, may be undergoing chemical exchange with the solvent or other molecules. To confirm this, you can add a drop of D₂O to your sample; exchangeable protons will disappear or decrease in intensity.[1]
-
Instrumental Issues: The spectrometer may require shimming to improve the magnetic field homogeneity.[1]
Q2: I am observing more signals in my NMR spectrum than expected for my 1,3,4-thiadiazole derivative. What could be the reason?
A2: The presence of unexpected signals can be attributed to:
-
Isomers: Your sample may contain a mixture of isomers, such as rotational isomers (rotamers), which can arise from restricted rotation around a single bond.[2] This is particularly common when bulky substituents are present. Running the NMR experiment at a higher temperature can sometimes coalesce the signals of the rotamers.[1]
-
Impurities: The unexpected peaks could be from residual solvents (e.g., ethyl acetate, dichloromethane), starting materials, or byproducts from the synthesis.[3]
-
Tautomers: Some 1,3,4-thiadiazole derivatives can exist in different tautomeric forms, leading to a more complex spectrum.
Q3: The chemical shifts of my compound are different from what I expected based on the literature. Why is this?
A3: Discrepancies in chemical shifts can be due to:
-
Solvent Effects: The chemical shifts of protons and carbons are influenced by the solvent used. A change in solvent can alter the electronic environment of the nuclei.[1] For example, spectra recorded in benzene-d₆ often show different chemical shift patterns compared to those recorded in CDCl₃.[1]
-
Substituent Effects: The electronic nature of the substituents on the 1,3,4-thiadiazole ring and any attached groups will significantly impact the chemical shifts. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm).
-
Concentration: As mentioned, sample concentration can influence chemical shifts due to intermolecular interactions.[1]
Q4: The splitting patterns (multiplicities) in my spectrum are complex and difficult to interpret. What can I do?
A4: Complex splitting patterns are common with substituted aromatic and heterocyclic systems. To simplify and interpret these:
-
Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength can increase the dispersion of the signals, making the splitting patterns clearer.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. For elucidating the carbon skeleton and assigning quaternary carbons, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable.[2][4][5]
Q5: I am not seeing the signal for my N-H or O-H proton. Where is it?
A5: Protons attached to heteroatoms (like N-H or O-H) often appear as broad signals and their chemical shifts can be highly variable due to hydrogen bonding and chemical exchange.[6] In some cases, they may be so broad that they are difficult to distinguish from the baseline. As mentioned in A1, a D₂O exchange experiment can confirm the presence of these protons.[1]
Data Presentation: Typical NMR Data for 1,3,4-Thiadiazole Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 1,3,4-thiadiazole derivatives. Note that these are approximate ranges and the exact values will depend on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Protons on substituted aromatic rings | 7.00 - 8.50 | The exact shift depends on the nature and position of the substituents. |
| N-H protons (e.g., amino or amide groups) | 7.00 - 12.50 | Often broad and can be exchanged with D₂O.[2] |
| Aliphatic protons adjacent to the ring | 2.00 - 4.00 | The specific shift is influenced by other nearby functional groups. |
| Methyl protons on the ring | 2.30 - 2.80 |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| C2 of the 1,3,4-thiadiazole ring | 155.0 - 170.0 | The chemical shift is sensitive to the substituent at this position.[7] |
| C5 of the 1,3,4-thiadiazole ring | 145.0 - 165.0 | The chemical shift is sensitive to the substituent at this position.[7] |
| Carbons of substituted aromatic rings | 110.0 - 150.0 | |
| Carbonyl carbons (e.g., in amide or ester groups) | 160.0 - 185.0 | |
| Aliphatic carbons | 15.0 - 60.0 |
Experimental Protocols
A general methodology for preparing a 1,3,4-thiadiazole derivative for NMR analysis is provided below.
Protocol: NMR Sample Preparation
-
Sample Quantity: Weigh approximately 5-20 mg of the purified 1,3,4-thiadiazole derivative for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect the chemical shifts.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial to avoid poor shimming and broad peaks.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
D₂O Exchange (Optional): To identify exchangeable protons (e.g., NH, OH), acquire a spectrum, then add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The signals for the exchangeable protons will disappear or diminish.[1]
Visualizations
The following diagrams illustrate key concepts and workflows for interpreting NMR spectra of 1,3,4-thiadiazole derivatives.
Caption: A flowchart for troubleshooting common issues in the NMR spectra of 1,3,4-thiadiazole derivatives.
Caption: General structure of a 1,3,4-thiadiazole ring with standard IUPAC numbering for NMR peak assignment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-tert-butyl-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of 5-tert-butyl-1,3,4-thiadiazol-2-amine and other notable thiadiazole compounds, supported by experimental data. The objective is to offer a clear, data-driven perspective for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: A Comparative Overview
The antiproliferative properties of thiadiazole derivatives have been extensively investigated against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency in inhibiting cancer cell growth.
While specific IC50 values for this compound against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines are described as "potent," precise numerical data from the reviewed literature is not available. However, a structurally related compound, 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide, has demonstrated significant activity against pancreatic cancer cells. For comparative purposes, IC50 values of other relevant thiadiazole and benzimidazole derivatives are presented.
Table 1: Comparative Anticancer Activity (IC50 µM) of Thiadiazole and Benzimidazole Derivatives
| Compound/Derivative | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Other Cancer Cell Lines | Reference |
| This compound Related | ||||
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | - | - | 1.7 (Pancreatic) | [1] |
| Benzimidazole Derivatives | ||||
| Benzimidazole 1 | 28.5±2.91 µg/mL | 31.2±4.49 µg/mL | - | [2] |
| Benzimidazole 2 | 16.2±3.85 µg/mL | 29.3±6.39 µg/mL | - | [2] |
| Benzimidazole 4 | 24.1±0.31 µg/mL | 8.86±1.10 µg/mL | - | [2] |
| Other Thiadiazole Derivatives | ||||
| Compound 22d | 10.3 | 1.52 | - | [3] |
| Compound 8a | - | - | 1.62–4.61 (Various) | [3] |
| Derivatives 14a–c | - | 2.32 - 8.35 | - | [3] |
| Derivatives 29i–k | - | 0.77–3.43 | A549, H1975, SK-BR-3 | [3] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 8 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the culture medium is discarded, and 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 550 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity: A Comparative Perspective
Thiadiazole derivatives are well-documented for their efficacy against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
While qualitative descriptions of the antimicrobial activity of this compound exist, specific MIC values were not found in the reviewed literature. The following table provides a comparison with other 2-amino-1,3,4-thiadiazole derivatives.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 5-(4-substituted phenyl) derivatives (8a, 8b) | 20-28 | 20-28 | - | - | - | - | [4] |
| 4-amino-2-{5-[(4-substituted phenyl)amino]}phenols (9d-f) | 25 | - | 25 | - | 25 | - | [4] |
| Tris-1,3,4-thiadiazole derivative | Good activity | - | Weak activity | - | - | - | [5] |
| 2,5-disubstituted 1,3,4-thiadiazole (26) | 8-31.25 | 8-31.25 | 8-31.25 | 8-31.25 | - | 8-31.25 | [5] |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine (37) | - | 1000 | - | - | - | - | [6] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives (25a-l) | 126-1024 | - | 126-1024 | 126-1024 | - | - | [6] |
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is often assessed visually or by using a growth indicator.
Anti-inflammatory Activity: A Comparative Evaluation
The anti-inflammatory potential of thiadiazole derivatives is a significant area of research. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.
Specific quantitative data on the anti-inflammatory activity of this compound was not available in the reviewed literature. The table below presents data for other thiadiazole derivatives, showing the percentage of edema inhibition.
Table 3: Comparative Anti-inflammatory Activity of Thiadiazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound/Derivative | Dose | Time (hours) | % Edema Inhibition | Reference |
| Imidazo[2,1-b][1][3][7]thiadiazole (5c) | - | 2, 3, 4 | Significant inhibition | [8] |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | - | - | Fair activity | [9] |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives (propionic acid derivative 9) | Dose-dependent | - | Good activity | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay measures the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The 1,3,4-thiadiazole nucleus continues to be a prolific source of biologically active compounds. While this compound shows promise, particularly in the realm of anticancer research, a comprehensive comparative analysis is currently limited by the lack of specific quantitative data for its antimicrobial and anti-inflammatory activities. The data presented for other thiadiazole derivatives underscores the significant potential of this heterocyclic system. Further quantitative structure-activity relationship (QSAR) studies and in-depth biological evaluations of this compound are warranted to fully elucidate its therapeutic potential and to guide the rational design of more potent and selective thiadiazole-based drugs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[2]
Comparative Anticancer Potency of 2,5-Disubstituted 1,3,4-Thiadiazole Analogs
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines. The data highlights the influence of different substituents on anticancer potency.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Ciprofloxacin derivative | H | MCF-7 | Good activity | [2] |
| 1h | Ciprofloxacin derivative | 4-Fluoro-benzyl | SKOV-3 | Improved potency | [2] |
| 1i | Ciprofloxacin derivative | 4-Bromo-benzyl | A549 | Most potent in series | [2] |
| 8a | Honokiol derivative | Unspecified aryl | A549 | 1.62 - 4.61 | [2] |
| 8d-f | Honokiol derivative | Unspecified aryl | Various | 1.62 - 10.21 | [2] |
| 22d | Propenylamino | Unspecified | MCF-7 | 1.52 | [2] |
| 22d | Propenylamino | Unspecified | HCT-116 | 10.3 | [2] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C2 and C5: The nature of the substituents at the 2 and 5 positions of the thiadiazole ring is a critical determinant of cytotoxic activity.[3]
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings, such as pyridine and piperazine, can significantly influence the anticancer profile.[2]
-
Halogen Substitution: The presence of halogen atoms, like fluorine and bromine, on the appended phenyl rings often enhances the anticancer potency.[2]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate cancer cells.
Signaling Pathway Inhibition: EGFR
Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[6][7][8] Dysregulation of the EGFR pathway is a common feature in many cancers.
References
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
A Comparative Analysis of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives as Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[1] This guide provides a comparative validation of the anticancer properties of 5-substituted-1,3,4-thiadiazol-2-amine derivatives, with a particular focus on 5-aryl substituted compounds for which significant experimental data is available. While the initial focus was on 5-tert-butyl derivatives, a scarcity of comprehensive public data necessitated a broader scope to include well-characterized analogues. This comparison aims to furnish researchers, scientists, and drug development professionals with a concise overview of their performance against various cancer cell lines, juxtaposed with established anticancer drugs.
Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of 5-aryl-1,3,4-thiadiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These derivatives are compared with 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.
A study by El-Masry and coworkers synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their cytotoxic potential against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[2][3] The results highlighted that the introduction of certain piperazine and benzyl piperidine moieties through an acetamide linker at the 2-amino position significantly enhanced the anticancer activity.[2][3]
| Compound ID | 5-Substituent | 2-Amino Substituent | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| Derivative 1 | 4-chlorophenyl | -H | >100 | >100 |
| Derivative 2 | 4-chlorophenyl | -C(O)CH₂-piperazin-1-yl | 8.35 ± 0.61 | 9.12 ± 0.73 |
| Derivative 3 | 4-chlorophenyl | -C(O)CH₂-(4-phenylpiperazin-1-yl) | 5.11 ± 0.39 | 6.23 ± 0.48 |
| Derivative 4 | 4-chlorophenyl | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | 2.32 ± 0.18 | 3.13 ± 0.25 |
| 5-Fluorouracil | N/A | N/A | 6.80 ± 0.45 | 7.90 ± 0.51 |
| Data sourced from El-Masry, et al.[2][3] |
Another study explored the anticancer activity of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines against the MDA-MB-231 breast cancer cell line and demonstrated that certain substitutions on the N-benzyl group led to higher inhibitory activities than the standard drug cisplatin.[4]
Mechanism of Action: Insights into Cellular Effects
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.[1]
Cell Cycle Arrest
Treatment of cancer cells with potent 5-substituted-1,3,4-thiadiazol-2-amine derivatives has been shown to cause cell cycle arrest, a crucial mechanism for inhibiting tumor growth. For instance, studies have revealed that active compounds can induce cell cycle arrest at the G2/M phase in MCF-7 cells and at the S and G2/M phases in HepG2 cells.[5][6] This prevents the cells from dividing and proliferating.
Induction of Apoptosis
The induction of apoptosis is a hallmark of many effective anticancer agents. Active 1,3,4-thiadiazole derivatives have been observed to significantly increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and elevate the levels of caspase-9 in treated cancer cells.[5] This indicates that the cytotoxic effect is mediated through the intrinsic apoptosis pathway.
Below is a generalized diagram of the intrinsic apoptosis pathway, which can be activated by 1,3,4-thiadiazole derivatives.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Protective Power of Thiadiazole Inhibitors Against Corrosion: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the fight against corrosion is a constant battle. In this comprehensive guide, we delve into the efficacy of thiadiazole-based inhibitors, a promising class of compounds in the quest to protect metallic materials from degradation. Through a detailed comparative analysis of their performance, supported by experimental data, we aim to provide valuable insights for the selection and development of effective corrosion inhibitors.
Thiadiazole derivatives have garnered significant attention as corrosion inhibitors due to their inherent chemical properties. The presence of sulfur and nitrogen atoms in the thiadiazole ring, along with pi-electrons, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3] This guide will present a comparative analysis of the inhibition efficiency of various thiadiazole derivatives on different metals and in diverse corrosive environments, based on data from recent studies.
Comparative Analysis of Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. A higher IE indicates better protection. The following tables summarize the performance of several thiadiazole inhibitors under different experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
For Mild Steel in Acidic Media
Mild steel is widely used in industrial applications but is highly susceptible to corrosion in acidic environments. The following table compares the inhibition efficiency of various thiadiazole derivatives for mild steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | 0.5 M HCl | 500 ppm | 30 | 97 | Potentiodynamic Polarization | |
| 3-(5-amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-one (3-ATC) | Mild Steel | 1 M HCl | 0.0005 M | 30 | >96 | Weight Loss | [4] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 30 | ~98 | Weight Loss, PDP, EIS | [5] |
| 5,5´-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine) (PBTA) | Mild Steel | 1 M HCl | 0.5 mM | 30 | 94.1 | Weight Loss | [6] |
| N,N′-(1,4-phenylenebis(methanylylidene))bis(5-(methylthio)-1,3,4-thiadiazol-2-amine) (PMTTA) | Mild Steel | 1 M HCl | 125 ppm | 35 | 92.6 | Weight Loss | [7][8] |
| 5,5′-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(1,3,4-thiadiazole-2-thiol) (PATT) | Mild Steel | 1 M HCl | 125 ppm | 35 | 90.8 | Weight Loss | [7][8] |
| N,N′-(1,4-phenylenebis(methanylylidene))bis(5-methyl-1,3,4-thiadizol-2-amine) (PMTA) | Mild Steel | 1 M HCl | 125 ppm | 35 | 88.7 | Weight Loss | [7][8] |
| N,N′-(1,4-phenylenebis(methanylylidene))bis(1,3,4-thiadiazol-2-amine) (PTA) | Mild Steel | 1 M HCl | 125 ppm | 35 | 86.5 | Weight Loss | [7][8] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H2SO4 | 0.005 M | 25 | 94.7 | Potentiodynamic Polarization | [3] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H2SO4 | 0.005 M | 25 | 87.2 | Potentiodynamic Polarization | [3] |
For Copper in Saline Environments
Copper and its alloys are crucial in marine applications and are susceptible to corrosion in saline solutions. The following table showcases the performance of thiadiazole inhibitors in protecting copper in a sodium chloride (NaCl) solution.
| Inhibitor | Metal | Corrosive Medium | Concentration | pH | Inhibition Efficiency (%) | Experimental Method | Reference |
| 5-methyl-1,3,4-thiadiazole-2-yl-N,N-dithiocarbamate hydrobromide (MTYDBH) | Copper | 3.5% NaCl | 100 mg/L | 7.5 | 99.07 | Weight Loss | [9] |
| Thiazolyl blue (MTT) | Copper | 3% NaCl | Not Specified | Neutral | 95.7 | Electrochemical Methods | [10] |
For Other Metals and Environments
The application of thiadiazole inhibitors extends to other metals like aluminum and in various corrosive conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Experimental Method | Reference |
| 2,5-bis(octyldithio)-1,3,4-thiadiazole (BODTA) | Aluminum | 3.0 wt% NaCl | 0.1 wt% | 10.75 | Electrochemical Methods | |
| N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide | 1018 Carbon Steel | 0.5 M NaCl | 11 µM | Not Specified (Anodic Inhibitor) | Potentiodynamic Polarization | [11] |
| 2-acetyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole | 1018 Carbon Steel | 0.5 M NaCl | 11 µM | Not Specified (Anodic Inhibitor) | Potentiodynamic Polarization | [11] |
| Ethyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 1018 Carbon Steel | 0.5 M NaCl | 11 µM | Not Specified (Anodic Inhibitor) | Potentiodynamic Polarization | [11] |
Mechanism of Corrosion Inhibition
The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both.[4]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the formation of a coordinate bond between the lone pairs of electrons on the sulfur and nitrogen atoms of the thiadiazole ring and the vacant d-orbitals of the metal atoms.
The following diagram illustrates the general mechanism of corrosion inhibition by thiadiazole derivatives.
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.
-
Specimen Preparation: Metal specimens of known dimensions and surface area are mechanically polished, cleaned with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each specimen is accurately recorded.
-
Immersion: The prepared specimens are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Cleaning and Re-weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions and the type of inhibition.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow and constant scan rate.
-
Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100
where Icorr₀ is the corrosion current density in the absence of the inhibitor, and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurement is used.
-
Measurement: The working electrode is held at the OCP, and a small amplitude AC voltage signal is applied over a wide range of frequencies. The resulting AC current response is measured.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Data Analysis: The Nyquist plot is analyzed by fitting the data to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated from the charge transfer resistance values using the following formula:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
where Rctᵢ is the charge transfer resistance in the presence of the inhibitor, and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of thiadiazole derivatives.
Conclusion
This comparative analysis highlights the significant potential of thiadiazole derivatives as effective corrosion inhibitors for a range of metals in various aggressive environments. The data presented demonstrates that the inhibition efficiency is influenced by the molecular structure of the inhibitor, its concentration, the type of metal, and the nature of the corrosive medium. The detailed experimental protocols and workflow diagrams provided serve as a valuable resource for researchers in this field. Further research focusing on the synthesis of novel thiadiazole derivatives with enhanced inhibition properties and a deeper understanding of their adsorption mechanisms will pave the way for the development of more robust and environmentally friendly corrosion protection strategies.
References
- 1. Theoretical Study of Interaction Between Thiadiazole Derivatives on Fe(110) Surface [jchemlett.com]
- 2. Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface | Scientific.Net [scientific.net]
- 3. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Protection of Mild Steel Corrosion in Hydrochloric Acid Using 3-(5-Amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-one, a Coumarin Derivative Bearing a 1,3,4-thiadiazole Moiety: Gravimetrical Techniques, Computational and Thermodynamic Investigations [pccc.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparative Investigation of Corrosion-Mitigating Behavior of Thiadiazole-Derived Bis-Schiff Bases for Mild Steel in Acid Medium: Experimental, Theoretical, and Surface Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of 5-tert-butyl-1,3,4-thiadiazol-2-amine Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel inhibitor is paramount to its successful development as a therapeutic agent. This guide provides a comparative analysis of inhibitors based on the 5-tert-butyl-1,3,4-thiadiazol-2-amine scaffold, with a particular focus on the well-characterized kinase inhibitor, Quizartinib (AC220). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to offer a comprehensive overview of the selectivity of this important chemical class.
The 1,3,4-thiadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The inclusion of a tert-butyl group at the 5-position can significantly influence the potency and selectivity of these compounds. While broad cross-reactivity studies on the parent molecule, this compound, are not extensively published, the clinical candidate Quizartinib offers a valuable case study into the potential for developing highly selective inhibitors from this structural class.
Comparative Selectivity Profile of Quizartinib (AC220)
Quizartinib is a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has been extensively studied for the treatment of Acute Myeloid Leukemia (AML).[1][2][3] Its high affinity for FLT3 is well-documented, and its selectivity has been profiled against a broad panel of kinases, demonstrating a favorable off-target profile.[4][5]
Below is a summary of the inhibitory activity of Quizartinib against its primary target, FLT3, and other related class III receptor tyrosine kinases.
| Kinase Target | Mutant Isoform | IC50 (nM) | Reference |
| FLT3 | Wild-type | 4.2 | [5] |
| ITD | 1.1 | [5] | |
| KIT | V560G | 25 | [1] |
| D816V | >1000 | [1] | |
| PDGFRA | D842V | >1000 | [1] |
Table 1: Inhibitory Activity of Quizartinib against Selected Kinase Targets. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Lower values indicate higher potency. Data is compiled from in vitro cellular assays.
Understanding the Broader Selectivity: Kinome Scan Insights
While the table above highlights the potency against key targets, a broader understanding of selectivity comes from kinome-wide screening. Quizartinib has been shown to be highly selective for FLT3 when screened against a large panel of human protein kinases.[5] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. For instance, a study of[1][2][6]triazolo[3,4-b][1][3][6]thiadiazole derivatives, a related heterocyclic system, demonstrated that specific compounds could achieve over 2500-fold selective inhibition for the c-Met kinase against a panel of 16 other tyrosine kinases.[7]
Experimental Protocols
To determine the cross-reactivity profile of an inhibitor, a systematic approach involving a hierarchy of assays is typically employed.
Primary Biochemical Assays (Kinase Panel Screening)
This initial screen provides a broad overview of the inhibitor's activity against a large number of purified kinases.
-
Objective: To identify potential on-target and off-target interactions.
-
Methodology:
-
A library of purified recombinant kinases is assembled.
-
The inhibitor is incubated with each kinase in the presence of a suitable substrate (e.g., a generic peptide or protein) and ATP (often at or near its Km concentration).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, including:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the depletion of ATP using a luciferase-luciferin reaction.
-
-
The percentage of inhibition at a fixed concentration of the inhibitor (e.g., 1 µM) is calculated for each kinase.
-
Secondary Assays: IC50 Determination
For kinases that show significant inhibition in the primary screen, dose-response curves are generated to determine the IC50 value.
-
Objective: To quantify the potency of the inhibitor against specific kinases.
-
Methodology:
-
A series of dilutions of the inhibitor are prepared.
-
Each concentration is incubated with the target kinase, substrate, and ATP under the same conditions as the primary assay.
-
Kinase activity is measured for each inhibitor concentration.
-
The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
-
Cellular Assays
To confirm that the inhibitor is active in a more physiologically relevant context, its effects are evaluated in cell-based assays.
-
Objective: To assess the inhibitor's ability to engage its target and elicit a biological response in living cells.
-
Methodology:
-
Cell lines that are dependent on the activity of the target kinase for their proliferation or survival are selected. For example, to test FLT3 inhibitors, cell lines endogenously expressing mutant FLT3 (e.g., MV4-11) are often used.[1][5]
-
Cells are treated with a range of inhibitor concentrations.
-
Cellular viability or proliferation is measured after a defined incubation period (e.g., 48-72 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
The IC50 value for cell growth inhibition is determined.
-
Target engagement can be further confirmed by Western blotting to assess the phosphorylation status of the target kinase and its downstream signaling proteins.
-
Visualizing the Landscape
To better understand the context of these inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: General workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 4. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: 5-tert-butyl-1,3,4-thiadiazole Derivatives vs. Commercial Herbicides
A Comparative Guide for Researchers in Plant Science and Agrochemical Development
The quest for effective and selective herbicides is a cornerstone of modern agricultural research. Among the numerous heterocyclic compounds investigated for their biological activities, derivatives of 1,3,4-thiadiazole have demonstrated significant potential as potent herbicidal agents. This guide provides a detailed comparison of the efficacy of a key 1,3,4-thiadiazole derivative, commercially known as Tebuthiuron, against another widely used commercial herbicide, Diuron. Both compounds share a common mode of action, inhibiting Photosystem II (PSII) of the photosynthetic electron transport chain, yet exhibit differences in their biological activity.
Executive Summary of Comparative Efficacy
Quantitative analysis of the herbicidal activity of Tebuthiuron (1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea) and Diuron, a phenylurea herbicide, was conducted on the marine diatom Chaetoceros muelleri. The study revealed that Diuron is significantly more potent in inhibiting both the specific growth rate and photosynthetic efficiency of this non-target aquatic primary producer. The 50% effect concentration (EC50) values, which represent the concentration of a herbicide required to cause a 50% reduction in a measured endpoint, are summarized below.
| Herbicide | Chemical Structure | Endpoint | EC50 (µg L⁻¹)[1] |
| Tebuthiuron | 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Specific Growth Rate (72h) | 187 |
| Photosynthetic Efficiency (24h) | Not Reported | ||
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Specific Growth Rate (72h) | 12.4 |
| Photosynthetic Efficiency (24h) | 4.25 |
Mechanism of Action: Photosystem II Inhibition
Both Tebuthiuron and Diuron exert their herbicidal effects by interrupting the photosynthetic process in plants.[2][3] They act as inhibitors of Photosystem II (PSII) by binding to the D1 protein in the thylakoid membranes of chloroplasts. This binding blocks the electron transport from quinone A (QA) to quinone B (QB), thereby halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[2] This disruption leads to a cascade of events, including the generation of reactive oxygen species, which cause rapid cellular damage and ultimately plant death.
Experimental Protocols
The following is a detailed methodology for the comparative bioassay of Tebuthiuron and Diuron on Chaetoceros muelleri.
1. Test Organism and Culture Conditions:
-
Species: Chaetoceros muelleri (a marine diatom).
-
Culture Medium: f/2 medium prepared with autoclaved, 0.22 µm filtered seawater.
-
Culture Conditions: Maintained in a constant temperature room at 24 ± 1 °C with a 12:12 hour light:dark cycle provided by cool-white fluorescent lighting.
2. Herbicide Stock Solutions and Dilutions:
-
Stock solutions of Tebuthiuron and Diuron were prepared in a suitable solvent (e.g., acetone).
-
A dilution series for each herbicide was prepared to achieve the final test concentrations.
3. Experimental Setup:
-
The bioassays were conducted in sterile 24-well microplates.
-
Each well contained the diatom culture inoculated into the f/2 medium.
-
The respective herbicide dilutions were added to the wells. A solvent control (containing only the solvent used for the stock solution) and a negative control (containing only the culture medium) were included.
-
The microplates were incubated under the same conditions as the stock cultures.
4. Endpoint Measurement:
-
Photosynthetic Efficiency: Measured after 24 hours of exposure using a pulse amplitude modulation (PAM) fluorometer to determine the effective quantum yield (ΔF/Fm′) of PSII.
-
Specific Growth Rate (SGR): Determined after 72 hours of exposure by measuring the cell density in each well using a suitable method (e.g., spectrophotometry or cell counting). The SGR was calculated relative to the control.
5. Data Analysis:
-
The EC50 values for both photosynthetic efficiency and specific growth rate were calculated by fitting the concentration-response data to a suitable nonlinear regression model.
Concluding Remarks for Researchers
The data presented indicate that while both Tebuthiuron and Diuron are effective inhibitors of Photosystem II, Diuron exhibits a significantly higher toxicity to the non-target marine diatom Chaetoceros muelleri. This suggests that the structural differences between the 1,3,4-thiadiazole-yl urea (Tebuthiuron) and the phenylurea (Diuron) moieties have a substantial impact on their biological activity.
For researchers in drug development and agrochemical synthesis, these findings highlight the importance of the heterocyclic core and substituent groups in determining the potency of PSII-inhibiting herbicides. The experimental protocol detailed in this guide provides a robust framework for screening and comparing the efficacy of novel herbicidal compounds. Future research could focus on elucidating the precise molecular interactions at the D1 protein binding site to rationalize the observed differences in activity and to guide the design of more potent and selective herbicides. Further studies on a wider range of plant species, including target weeds and non-target crops, are necessary to fully characterize the herbicidal profile of 5-tert-butyl-1,3,4-thiadiazole derivatives.
References
Correlation of In Vivo and In Vitro Activity for 5-tert-butyl-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro biological activities of 5-tert-butyl-1,3,4-thiadiazol-2-amine and its structurally related 2-amino-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes, contributing to their potential bioavailability and interaction with various biological targets. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this chemical space.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, with activities observed across various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Data: In Vitro vs. In Vivo Anticancer Efficacy of Representative Thiadiazole Derivatives
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound A (Representative 2,5-disubstituted 1,3,4-thiadiazole) | T47D (Breast Cancer) | 0.058 | N/A | Data not available | |
| Compound B (Ciprofloxacin-based 1,3,4-thiadiazole) | A549 (Lung Cancer) | 2.79 | N/A | Data not available | |
| Compound C (Spiro-acenaphthylene tethered--thiadiazole) | RXF393 (Renal Cancer) | 7.01 | N/A | Data not available | |
| Compound D (2,3-dihydro-1,3,4-thiadiazole derivative) | MCF-7 (Breast Cancer) | 0.05 | N/A | Data not available |
Note: Direct in vivo efficacy data for these specific in vitro-tested compounds were not available in the reviewed literature, highlighting a common gap in the direct correlation of preclinical data.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway
// Node styles receptor [fillcolor="#F1F3F4", fontcolor="#202124", label="Growth Factor\nReceptor"]; pi3k [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; pip2 [fillcolor="#FBBC05", fontcolor="#202124", label="PIP2"]; pip3 [fillcolor="#FBBC05", fontcolor="#202124", label="PIP3"]; akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; mtor [fillcolor="#4285F4", fontcolor="#FFFFFF", label="mTOR"]; proliferation [fillcolor="#34A853", fontcolor="#FFFFFF", label="Cell Proliferation\n& Survival"]; thiadiazole [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Thiadiazole\nDerivative"]; pten [fillcolor="#5F6368", fontcolor="#FFFFFF", label="PTEN"];
// Edges receptor -> pi3k; pi3k -> pip3; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> akt; akt -> mtor; mtor -> proliferation; thiadiazole -> pi3k [label="Inhibition", fontcolor="#EA4335"]; pten -> pip3 [label="Inhibition", fontcolor="#EA4335", dir=T, arrowtail=tee]; } . Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiadiazole derivatives.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold has been incorporated into various molecules demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: In Vitro vs. In Vivo Antimicrobial Efficacy of Representative Thiadiazole Derivatives
| Compound | Microorganism | In Vitro MIC (µg/mL) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound E (Fluorinated 5-phenyl-1,3,4-thiadiazol-2-amine) | S. aureus | 20-28 | N/A | Data not available | |
| Compound F (Thiazole derivative) | MRSA | 1.3 | Murine skin infection | Significant reduction in bacterial load | |
| Compound G (1,3,4-thiadiazole derivative) | C. albicans | 0.08 | N/A | Data not available |
Note: While some compounds show promising in vitro MIC values, corresponding in vivo data is often limited, making direct correlation challenging.
Experimental Protocols
This method assesses the susceptibility of bacteria to antimicrobials.
-
Inoculum Preparation: A standardized suspension of the target bacterium is prepared.
-
Agar Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Placement: Paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured. A larger zone indicates greater susceptibility.
This model evaluates the efficacy of topical antimicrobial agents.
-
Animal Model: A specific strain of mice is used.
-
Infection: A standardized dose of the pathogenic bacteria (e.g., MRSA) is applied to a wound on the skin of the mice.
-
Treatment: The wound is treated with a formulation containing the thiadiazole derivative.
-
Evaluation: After a set period, the bacterial load in the wound tissue is quantified and compared to an untreated control group.
Experimental Workflow
// Node styles start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; invitro [fillcolor="#4285F4", fontcolor="#FFFFFF", label="In Vitro Screening\n(Disk Diffusion, MIC)"]; invivo [fillcolor="#34A853", fontcolor="#FFFFFF", label="In Vivo Efficacy\n(Murine Infection Model)"]; lead [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Lead Compound\nIdentification"]; end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="End"];
// Edges start -> invitro; invitro -> invivo [label="Promising\nCandidates"]; invivo -> lead; lead -> end; } . Caption: Workflow for antimicrobial drug discovery with thiadiazole derivatives.
Anticonvulsant Activity
Certain 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy. The mechanism is often linked to the modulation of GABAergic neurotransmission.
Quantitative Data: In Vitro vs. In Vivo Anticonvulsant Efficacy of Representative Thiadiazole Derivatives
| Compound | In Vitro Target | In Vitro Activity (Ki or IC50 in nM) | In Vivo Model | In Vivo ED50 (mg/kg) | Reference |
| Compound H (Substituted 1,3,4-thiadiazole) | Carbonic Anhydrase II | 9.8 | MES Test | 30 | |
| Compound I (Substituted 1,3,4-thiadiazole) | Carbonic Anhydrase IX | 7.2 | MES Test | 30 | |
| Compound J (6-(4-chlorophenyl)-triazolo[3,4-b]thiadiazole) | N/A | Data not available | MES Test | 23.7 |
Note: In anticonvulsant research, in vitro activity is often assessed against specific enzyme targets like carbonic anhydrase, while in vivo efficacy is determined in seizure models.
Experimental Protocols
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The animals are administered the thiadiazole derivative at various doses.
-
Electrical Stimulation: After a specific time, an electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.
-
Endpoint: The endpoint is the observation of tonic hindlimb extension.
-
Evaluation: The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED50, the dose that protects 50% of the animals from the seizure, is calculated.
Signaling Pathway
// Node styles gaba [fillcolor="#FBBC05", fontcolor="#202124", label="GABA"]; gaba_receptor [fillcolor="#4285F4", fontcolor="#FFFFFF", label="GABA-A Receptor"]; cl_channel [fillcolor="#F1F3F4", fontcolor="#202124", label="Chloride Ion\nChannel"]; hyperpolarization [fillcolor="#34A853", fontcolor="#FFFFFF", label="Neuronal\nHyperpolarization"]; inhibition [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inhibition of\nNeuronal Firing"]; thiadiazole [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Thiadiazole\nDerivative"];
// Edges gaba -> gaba_receptor; gaba_receptor -> cl_channel [label="Opens"]; cl_channel -> hyperpolarization [label="Cl- Influx"]; hyperpolarization -> inhibition; thiadiazole -> gaba_receptor [label="Positive Allosteric\nModulation", fontcolor="#5F6368"]; } . Caption: GABAergic signaling pathway and the modulatory role of thiadiazole derivatives.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold, including derivatives of this compound, represents a promising area for the development of novel therapeutics. While in vitro studies consistently demonstrate potent activity across various biological targets, a direct quantitative correlation with in vivo efficacy is not always straightforward. Factors such as pharmacokinetics and metabolism play a crucial role in the translation from the lab bench to animal models. This guide highlights the importance of integrated in vitro and in vivo testing to fully characterize the therapeutic potential of this class of compounds. Further research is warranted to establish more definitive structure-activity relationships and to bridge the gap between in vitro potency and in vivo efficacy.
Unlocking Precision: A Comparative Guide to the Computational Docking of Thiadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of computational docking studies that validate the binding modes of thiadiazole derivatives against key cancer targets. Supported by experimental data, detailed methodologies, and visual workflows, this analysis provides a comprehensive overview of recent advances in the field.
Thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties. Computational docking has become an indispensable tool to elucidate the binding interactions of these compounds with their protein targets at a molecular level, thereby guiding the rational design of more potent and selective inhibitors. This guide compares the computational and experimental findings from recent studies on thiadiazole derivatives targeting Epidermal Growth Factor Receptor (EGFR), Tubulin, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Comparative Analysis of Thiadiazole Derivatives
The following tables summarize the key quantitative data from computational docking and in vitro experimental validation for thiadiazole derivatives against their respective targets.
Table 1: EGFR Tyrosine Kinase (TK) Inhibitors
| Thiadiazole Derivative | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Experimental Validation (IC50 in µM) | Key Interacting Residues |
| Compound 4h | EGFR TK | -10.8 | 2.03 ± 0.72 (HCT-116) | Not explicitly stated |
| Compound 6g | EGFR (PDB: not specified) | Not explicitly stated | 0.024 ± 0.002 | Not explicitly stated |
| Harmine (Reference) | EGFR TK | -7.1 | 2.40 ± 0.12 (HCT-116) | Not explicitly stated |
| Erlotinib (Reference) | EGFR (PDB: not specified) | Not explicitly stated | 0.002 ± 0.001 | Not explicitly stated |
Table 2: Tubulin Polymerization Inhibitors
| Thiazole Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Experimental Validation (IC50 in µM) | Key Interacting Residues |
| Compound 7c | Tubulin (PDB: 4O2B) | -14.15 | 2.00 ± 0.12 | Not explicitly stated |
| Compound 9a | Tubulin (PDB: 4O2B) | -14.50 | 2.38 ± 0.14 | Not explicitly stated |
| Compound 5c | Tubulin (PDB: 4O2B) | Not explicitly stated | 2.95 ± 0.18 | Not explicitly stated |
| Combretastatin A-4 (Reference) | Tubulin (PDB: 4O2B) | Not explicitly stated | 2.96 ± 0.18 | Not explicitly stated |
Table 3: VEGFR-2 Inhibitors
| Thiadiazole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental Validation (IC50 in µM) | Key Interacting Residues |
| Compound 20b | VEGFR-2 | Not explicitly stated | 0.05 (MCF-7), 0.14 (HepG2) | Not explicitly stated |
| Compound 18b | VEGFR-2 | Not explicitly stated | 0.06 (MCF-7), 0.17 (HepG2) | Not explicitly stated |
| ZINC8914312 | VEGFR-2 (PDB: 4ASE) | < -8.0 | Not available | Not explicitly stated |
| ZINC8739578 | VEGFR-2 (PDB: 4ASE) | < -8.0 | Not available | Not explicitly stated |
| Tivozanib (Reference) | VEGFR-2 (PDB: 4ASE) | -12.135 | Not available | Not explicitly stated |
Experimental Protocols
The methodologies employed in the cited studies for computational docking are detailed below, providing a framework for reproducibility and further investigation.
EGFR Tyrosine Kinase Inhibitors Docking Protocol
The binding modes of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives were investigated through molecular docking studies targeting the EGFR tyrosine kinase domain.[1] To validate the docking protocol, the co-crystallized ligand was re-docked into the active site of EGFR TK.[1] The binding affinities of the synthesized compounds were compared against Harmine, which was used as a reference EGFR TK inhibitor.[1]
Tubulin Polymerization Inhibitors Docking Protocol
Molecular docking studies were performed to elucidate the binding interactions between newly synthesized 2,4-disubstituted thiazole derivatives and the active site of tubulin.[2][3] The primary aim was to understand the molecular basis of their observed tubulin polymerization inhibitory activity.[2][3] The results from the docking study were correlated with the in vitro tubulin inhibition assay, showing good agreement between the calculated binding energies and the experimental IC50 values.[1]
VEGFR-2 Inhibitors Docking Protocol
To identify novel VEGFR-2 inhibitors, a ligand-based pharmacophore model was constructed using the X-ray crystal structure of VEGFR-2 in complex with the known inhibitor tivozanib (PDB ID: 4ASE).[4] This model was then used for virtual screening of the ZINC15 database to identify potential hits.[4] The identified compounds were subsequently docked into the VEGFR-2 active site.[4] The binding affinities were evaluated, and a threshold of -8.0 kcal/mol was used to select compounds with high potential.[4] Further computational analyses, including molecular dynamics simulations, were conducted to confirm the stability of the ligand-protein complexes.[4]
Visualizing the Process and Pathways
The following diagrams, created using Graphviz, illustrate a typical computational docking workflow and the signaling pathways targeted by the thiadiazole derivatives.
References
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egfr-tyrosine-kinase-inhibitor-design-synthesis-characterization-biological-evaluation-and-molecular-docking-of-novel-1-3-4-oxadiazole-thio-methyl-and-1-2-3-triazole-hybrids - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of 5-tert-butyl-1,3,4-thiadiazol-2-amine and Its Structural Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-tert-butyl-1,3,4-thiadiazol-2-amine and its structural isomers. Due to a scarcity of direct comparative studies, this guide synthesizes available data on the parent compound and its isomers, supplemented with general characteristics of their respective thiadiazole scaffolds.
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of thiadiazole derivatives is influenced by the arrangement of heteroatoms in the ring and the nature of the substituents. This guide focuses on this compound and its potential structural isomers, where the tert-butyl and amino groups are positioned differently on the various thiadiazole rings.
Structural Isomers of this compound
The primary compound of interest is this compound. Its structural isomers can be derived by altering the positions of the tert-butyl and amino groups on the 1,3,4-thiadiazole ring and by utilizing the other three thiadiazole ring systems.
Below is a DOT script generating a diagram of the parent compound and its key structural isomers.
Figure 1: Chemical structures of this compound and its key isomers.
Physicochemical Properties
A direct comparison of the physicochemical properties of all isomers is challenging due to limited available data. However, some properties for the parent compound and one of its isomers have been reported.
| Property | This compound | 4-tert-butyl-1,2,3-thiadiazol-5-amine |
| CAS Number | 39222-73-6[1] | 160252-34-6 |
| Molecular Formula | C₆H₁₁N₃S | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol [1] | 157.24 g/mol |
| Melting Point | 183-187 °C[1] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Appearance | White solid | Not available |
Synthesis Protocols
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-documented and typically involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.
The following DOT script illustrates a general workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Figure 2: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Spectroscopic Data
This compound:
-
IR Spectrum: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.
-
Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum.
Biological Activity
While specific comparative biological data for these exact isomers is scarce, the general pharmacological profiles of the different thiadiazole scaffolds can provide some insights.
-
1,3,4-Thiadiazole Derivatives: This class of compounds is widely reported to possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The 1,3,4-thiadiazole ring is a component of several marketed drugs.
-
1,2,3-Thiadiazole Derivatives: These isomers are also known for their diverse biological activities, including insecticidal and herbicidal properties.
-
1,2,4-Thiadiazole Derivatives: This scaffold is present in various biologically active molecules and has been investigated for its potential as antimicrobial and anticancer agents.
-
1,2,5-Thiadiazole Derivatives: This isomer has also been explored for its pharmacological potential.
The following DOT script illustrates the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.
Figure 3: Reported biological activities of 1,3,4-thiadiazole derivatives.
Conclusion
A comprehensive head-to-head comparison of this compound and its structural isomers is currently limited by the lack of direct comparative experimental data. The available information primarily focuses on the 1,3,4-thiadiazole parent compound. To facilitate a more detailed and conclusive comparison, further experimental studies are required to synthesize and characterize the various isomers and to evaluate their physicochemical properties and biological activities in parallel. Such studies would provide valuable insights for structure-activity relationship (SAR) analysis and guide the design of new thiadiazole-based therapeutic agents. Researchers are encouraged to consult the references for general synthetic methods and to explore the synthesis and evaluation of the underrepresented isomers.
References
Safety Operating Guide
Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as acutely toxic if swallowed or inhaled.[1]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust mask of type N95 (US) or equivalent.[1]
-
Eye Protection: Tightly sealing safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| CAS Number | 39222-73-6 |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Melting Point | 183-187 °C |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |
| GHS Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. |
| Storage Class | 11 (Combustible Solids) |
| Incompatibilities | Strong oxidizing agents, Acids. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Labeling:
-
Container Selection:
-
Choose a container that is compatible with solid chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is clean and dry before use.
-
-
Waste Collection:
-
Carefully sweep up any solid this compound using a brush and dustpan.[2] Avoid generating dust.[2]
-
For residual amounts in laboratory glassware, rinse with a suitable solvent (e.g., methanol or acetone) in a fume hood. Collect the rinse as hazardous liquid waste in a separate, clearly labeled container.
-
Transfer the solid waste into the designated, compatible container.
-
-
Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container.[3]
-
Clearly list all contents, using the full chemical name: "this compound".[3] Do not use abbreviations.
-
Indicate the approximate weight of the chemical waste.[3]
-
Include the date the container was filled and the name of the generating laboratory or department.[3]
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.
-
-
Arranging for Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: This guide provides general procedures for the disposal of this compound. Always consult your institution's specific safety and waste disposal protocols, as well as the most current Safety Data Sheet (SDS) for the chemical.
References
Essential Safety and Operational Guide for Handling 5-tert-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine (CAS Number: 39222-73-6). Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or inhaled. Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1][2] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or tightly sealed safety goggles.[1][3] | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator if dust generation is significant or ventilation is inadequate.[4] | To prevent inhalation of the powdered substance, which is harmful. |
| Body Protection | A laboratory coat or a disposable gown.[2] A chemical-resistant apron is recommended when handling larger quantities.[1] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or weighing the solid.
-
Ensure safety showers and eyewash stations are readily accessible.[4]
-
Gather all necessary PPE as specified in Table 1.
2. Handling the Chemical:
-
Don the appropriate PPE before handling the container.
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the chemical. Avoid scooping directly from the container if possible to minimize dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[4]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area, including any spills, according to established laboratory procedures. For small spills, sweep up the material and place it into a suitable container for disposal.[5]
-
Remove and properly dispose of or decontaminate PPE.
Experimental Workflow for Handling this compound
Caption: A workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled container for hazardous liquid waste. Do not pour down the drain.[6]
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
Logical Relationship for Disposal Decisions
Caption: Decision tree for the proper disposal of waste from handling this chemical.
References
- 1. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
